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  • Product: 4-Amino-2-chloro-5-nitrobenzoic acid
  • CAS: 82378-89-0

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility Profiling of 4-Amino-2-chloro-5-nitrobenzoic Acid in Organic Solvents: A Technical Guide

Executive Summary 4-Amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0) is a highly functionalized, multi-substituted benzoic acid derivative. It serves as a critical building block and intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0) is a highly functionalized, multi-substituted benzoic acid derivative. It serves as a critical building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of indole carboxamide derivatives acting as P2X7 receptor antagonists[1]. In pharmaceutical process chemistry, understanding the thermodynamic solubility of such intermediates in various organic solvents is paramount. Solubility dictates reaction kinetics, dictates the efficiency of crystallization and purification workflows, and influences solvent-swap operations during scale-up.

This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of 4-Amino-2-chloro-5-nitrobenzoic acid, grounded in Hansen Solubility Parameters (HSP), and outlines the gold-standard analytical protocol for empirical solubility determination.

Physicochemical Profiling & Solvation Mechanics

Structural Causality and Intermolecular Forces

The solubility of a molecule is fundamentally governed by the energy required to disrupt its crystal lattice versus the energy released upon solvation. 4-Amino-2-chloro-5-nitrobenzoic acid possesses four distinct functional groups on an aromatic ring, each contributing to its complex solubility profile:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. In the solid state, it typically forms highly stable cyclic dimers, significantly increasing the lattice energy[2].

  • Amino Group (-NH2): Acts as a hydrogen-bond donor, capable of forming intermolecular networks with the carboxylic or nitro groups of adjacent molecules.

  • Nitro Group (-NO2): A strong electron-withdrawing group and hydrogen-bond acceptor. It increases the overall dipole moment of the molecule.

  • Chloro Substituent (-Cl): Adds lipophilicity and polarizability to the ring while exerting an inductive electron-withdrawing effect.

Causality in Solvent Selection: Because of the dense network of intermolecular hydrogen bonds (solute-solute interactions), non-polar solvents (e.g., hexane, toluene) lack the necessary dipole or hydrogen-bonding capacity to disrupt the crystal lattice, resulting in negligible solubility. Conversely, polar aprotic solvents (e.g., DMSO, DMF) possess high polarity ( δP​ ) and strong hydrogen-bond acceptor capabilities ( δH​ ), allowing them to effectively break the carboxylic acid dimers and solvate the monomeric species. Polar protic solvents (e.g., methanol, ethanol) offer moderate solubility by acting as both H-bond donors and acceptors, though they compete with the strong internal lattice network.

Hansen Solubility Parameters (HSP)

To systematically predict solubility, we utilize Hansen Solubility Parameters, which divide the total cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[2]. Based on group-contribution methods for substituted benzoic acids, the estimated HSP values for 4-Amino-2-chloro-5-nitrobenzoic acid indicate a requirement for highly polar and interacting solvents.

Table 1: Estimated Hansen Solubility Parameters for 4-Amino-2-chloro-5-nitrobenzoic acid

ParameterSymbolEstimated Value (MPa^0.5)Dominant Interacting Solvent Class
Dispersion δD​ 19.5 - 20.5Aromatic hydrocarbons (poor standalone solvents)
Polar δP​ 12.0 - 14.5Polar Aprotic (DMSO, DMF, DMAc)
Hydrogen Bonding δH​ 10.5 - 12.5Alcohols, Ketones, Amides

Experimental Protocol: Thermodynamic Solubility Determination

While computational predictions guide solvent screening, empirical validation is mandatory for process development. The Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) remains the "gold standard" for thermodynamic solubility determination[3][4].

Rationale for Method Selection

Unlike kinetic solubility methods (which rely on solvent-shift precipitation and are prone to supersaturation), the shake-flask method allows the solid and solvent to reach true thermodynamic equilibrium[3]. HPLC-UV is chosen for quantification because the highly conjugated chromophore of 4-Amino-2-chloro-5-nitrobenzoic acid provides excellent UV absorbance, allowing for high sensitivity and specificity even in complex solvent mixtures[4].

Step-by-Step Methodology

Phase 1: Equilibration (The Shake-Flask)

  • Preparation: Accurately weigh an excess amount of 4-Amino-2-chloro-5-nitrobenzoic acid (e.g., 50–100 mg) into a series of chemically resistant 5 mL glass vials.

  • Solvent Addition: Add 2.0 mL of the target organic solvent to each vial. Ensure the solvent is anhydrous to prevent water-induced solubility shifts.

  • Incubation: Seal the vials tightly with PTFE-lined caps. Place them in an isothermal orbital shaker set to the target temperature (e.g., 25.0 ± 0.1 °C).

  • Agitation: Shake at 200 RPM for 24 to 48 hours. Causality: This extended duration ensures that the dissolution process overcomes any kinetic barriers and reaches a true thermodynamic plateau[3]. Verify that solid remains at the bottom of the vial; if all solid dissolves, the solution is not saturated, and more solid must be added.

Phase 2: Phase Separation 5. Settling: Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for 2 hours to allow bulk solid to settle. 6. Filtration: Carefully extract the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean vial. Causality: PTFE is universally compatible with organic solvents. Filtration removes undissolved micro-particulates that would otherwise cause a false-positive overestimation of solubility during HPLC analysis[4].

Phase 3: Quantification (HPLC-UV) 7. Dilution: Immediately dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) by a known factor (e.g., 1:100 or 1:1000). Causality: Dilution prevents the solute from precipitating inside the HPLC tubing or column, and ensures the concentration falls within the linear dynamic range of the UV detector. 8. Analysis: Inject the diluted sample into the HPLC system. Use a C18 reverse-phase column and monitor absorbance at an appropriate wavelength (e.g., 254 nm or 280 nm). 9. Calculation: Determine the concentration using a pre-established calibration curve of the compound. Multiply by the dilution factor to calculate the thermodynamic solubility in mg/mL.

Quantitative Data Presentation

Based on the physicochemical properties and historical data of highly substituted benzoic acids[2], the following table outlines the expected solubility profile of 4-Amino-2-chloro-5-nitrobenzoic acid across various organic solvent classes.

Table 2: Predicted Solubility Profile in Standard Organic Solvents at 25°C

Solvent ClassSolventExpected Solubility RangeSolvation Mechanism / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50 mg/mL (High)High δP​ and strong H-bond acceptor; disrupts carboxylic dimers.
Polar Aprotic N,N-Dimethylformamide (DMF)> 50 mg/mL (High)Excellent dipole-dipole interactions with nitro/chloro groups.
Polar Protic Methanol (MeOH)5 - 20 mg/mL (Moderate)Acts as H-bond donor/acceptor, but lattice energy limits total dissolution.
Ester Ethyl Acetate (EtOAc)1 - 10 mg/mL (Low-Mod)Moderate polarity; frequently used for purification via crystallization[1].
Non-Polar Toluene< 1 mg/mL (Poor)Cannot disrupt the dense H-bonding network of the solid state.
Non-Polar Heptane / Hexane< 0.1 mg/mL (Insoluble)Lacks both dipole and H-bonding capabilities; used as an anti-solvent[1].

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the logical flow of the analytical protocol and the mechanistic principles of solvation.

G N1 1. Solid Addition (Excess Compound) N3 3. Isothermal Shaking (24-48h at 25°C) N1->N3 N2 2. Solvent Addition (Organic Solvents) N2->N3 N4 4. Phase Separation (Centrifugation & PTFE Filtration) N3->N4 Equilibrium Reached N5 5. Serial Dilution (To linear UV range) N4->N5 Supernatant N6 6. HPLC-UV Analysis (Quantification) N5->N6

Thermodynamic Solubility Determination Workflow via Shake-Flask and HPLC-UV.

Mechanism Lattice Crystal Lattice (Strong H-Bonds & Pi-Stacking) Disruption Lattice Disruption (Solvent-Solute Interactions > Solute-Solute) Lattice->Disruption Solvent Organic Solvent (Dipole & H-Bond Acceptor/Donor) Solvent->Disruption Solvated Solvated Monomers (Thermodynamic Equilibrium) Disruption->Solvated ΔG < 0

Mechanistic pathway of crystal lattice disruption and solvation in organic solvents.

References

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • THERMODYNAMIC MODELING OF SYSTEMS WITH BENZOIC ACID AS MODEL SYSTEMS FOR PHARMACEUTICALS Source: Editorum / Russian Journal of Biopharmaceutical Chemistry URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Dissociation Constants of 4-Amino-2-chloro-5-nitrobenzoic acid

Abstract This technical guide provides a comprehensive analysis of the acid-base properties of 4-Amino-2-chloro-5-nitrobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. In the absence of direct e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 4-Amino-2-chloro-5-nitrobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. In the absence of direct experimental data, this document presents estimated pKa values for both the carboxylic acid and the amino functional groups, grounded in the established electronic effects of substituents on aromatic systems. Furthermore, this guide offers detailed, field-proven protocols for the experimental determination of these pKa values using potentiometric titration and UV-Vis spectrophotometry, designed to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound for applications in synthesis, formulation, and biological studies.

Introduction: The Significance of 4-Amino-2-chloro-5-nitrobenzoic acid

4-Amino-2-chloro-5-nitrobenzoic acid is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a carboxylic acid, an amino group, a chloro substituent, and a nitro group, provides multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules with desired biological activities or material properties.

The ionization state of a molecule, governed by its pKa values, is a critical determinant of its physicochemical properties, including solubility, lipophilicity, and membrane permeability. For drug development professionals, a precise understanding of a compound's pKa is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of chemical synthesis, the protonation state of the functional groups dictates their reactivity and the optimal conditions for chemical transformations.

This guide addresses the current lack of readily available experimental pKa data for 4-Amino-2-chloro-5-nitrobenzoic acid by providing a robust estimation based on fundamental principles of physical organic chemistry. Moreover, it equips researchers with the necessary experimental workflows to determine these values with high accuracy in their own laboratories.

Theoretical Estimation of pKa Values

The pKa of a functional group is profoundly influenced by the electronic effects of other substituents on the aromatic ring. These effects can be broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems). By analyzing the interplay of these effects for the substituents present in 4-Amino-2-chloro-5-nitrobenzoic acid, we can estimate the pKa values for the carboxylic acid (pKa₁) and the anilinium ion (pKa₂).

2.1. Estimation of pKa₁ (Carboxylic Acid Group)

The acidity of benzoic acid is a well-established reference point, with a pKa of approximately 4.20.[1][2][3][4] The substituents on the benzene ring of 4-Amino-2-chloro-5-nitrobenzoic acid will modulate this acidity.

  • -Cl (at position 2): The chloro group is electron-withdrawing primarily through its inductive effect (-I), which stabilizes the conjugate base (benzoate) and increases the acidity of the carboxylic acid. The pKa of 2-chlorobenzoic acid is approximately 2.89, demonstrating a significant increase in acidity compared to benzoic acid.[5]

  • -NH₂ (at position 4): The amino group is electron-donating through its resonance effect (+R) but electron-withdrawing through its inductive effect (-I). Overall, it is considered an electron-donating group. However, in the context of the acidity of a para-substituted benzoic acid, the situation is more complex. The pKa of the carboxylic acid group in 4-aminobenzoic acid is around 2.38-2.42, which is surprisingly more acidic than benzoic acid.[6][7][8] This is because the amino group can be protonated, and the resulting anilinium group is strongly electron-wíthdrawing.

  • -NO₂ (at position 5): The nitro group is a very strong electron-withdrawing group through both its inductive (-I) and resonance (-R) effects. This powerful electron withdrawal strongly stabilizes the benzoate anion, thereby increasing the acidity of the carboxylic acid. For instance, 3-nitrobenzoic acid has a pKa of about 3.46, and 4-nitrobenzoic acid has a pKa of approximately 3.41-3.44.[9][10][11][12][13]

Collective Effect: In 4-Amino-2-chloro-5-nitrobenzoic acid, the carboxylic acid group is flanked by three substituents. The chloro and nitro groups are strongly electron-withdrawing. While the amino group is typically electron-donating, its effect is counteracted by the other two powerful electron-withdrawing groups. The cumulative electron-withdrawing effect will significantly stabilize the carboxylate anion.

Estimated pKa₁: Given the pKa of 2-chlorobenzoic acid (2.89) and the additional strong electron-withdrawing nitro group, it is reasonable to predict that the pKa₁ of 4-Amino-2-chloro-5-nitrobenzoic acid will be considerably lower than 2.89 . A reasonable estimate would be in the range of 1.5 to 2.5 .

2.2. Estimation of pKa₂ (Amino Group)

The basicity of the amino group is assessed by the pKa of its conjugate acid, the anilinium ion. The pKa of the anilinium ion is approximately 4.60.[14][15][16] Electron-withdrawing substituents on the aromatic ring decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering the pKa of the anilinium ion.

  • -COOH (at position 1): The carboxylic acid group is electron-withdrawing.

  • -Cl (at position 2): The chloro group is electron-withdrawing through induction.

  • -NO₂ (at position 5): The nitro group is strongly electron-withdrawing.

Collective Effect: All three substituents on the ring relative to the amino group are electron-withdrawing. These groups will significantly reduce the electron density on the amino nitrogen, making it much less basic than aniline.

Estimated pKa₂: The presence of two strong electron-withdrawing groups (chloro and nitro) will drastically reduce the basicity of the amino group. The pKa of the anilinium ion of 4-nitroaniline is approximately 1.0. The additional electron-withdrawing effect of the 2-chloro and 1-carboxylic acid groups will likely lower this value even further. Therefore, the estimated pKa₂ for the anilinium ion of 4-Amino-2-chloro-5-nitrobenzoic acid is expected to be less than 1.0 , likely in the range of -1.0 to 0.5 .

Table 1: Estimated pKa Values and Dissociation Constants
Functional GroupEstimated pKaEstimated Ka
Carboxylic Acid1.5 - 2.53.2 x 10⁻² - 3.2 x 10⁻³
Anilinium Ion-1.0 - 0.510 - 3.2 x 10⁻¹

Experimental Determination of pKa Values

To obtain precise pKa values, experimental determination is essential. The following sections provide detailed protocols for two robust and widely used methods: potentiometric titration and UV-Vis spectrophotometry.

3.1. Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added.[17] The pKa is determined from the inflection point of the titration curve.

Experimental Protocol
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of 4-Amino-2-chloro-5-nitrobenzoic acid.

    • Due to the expected low aqueous solubility, dissolve the compound in a co-solvent system, such as a 50:50 (v/v) mixture of methanol and water. The use of a co-solvent will yield an apparent pKa (pKa*), which can be extrapolated to aqueous pKa.

    • The final concentration of the analyte should be in the range of 1-10 mM.

  • Titration Setup:

    • Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

    • Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

    • Use a magnetic stirrer to ensure homogeneity.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a micro-burette to add the titrant.

  • Titration Procedure:

    • For the determination of pKa₁, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • For the determination of pKa₂, first, acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to a pH below the estimated pKa₂ and then titrate with the standardized strong base.

    • Add the titrant in small increments (e.g., 0.02-0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point.

    • For more accurate determination, calculate the first and second derivatives of the titration curve. The equivalence point corresponds to the peak of the first derivative and the zero crossing of the second derivative.

G start Prepare Analyte Solution setup Set up Titration Apparatus (Calibrated pH meter, Stirrer, Burette) start->setup titrate Titrate with Standardized Base (e.g., NaOH) setup->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot analyze Analyze Curve for Equivalence and Half-Equivalence Points plot->analyze pka Determine pKa analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

3.2. UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionizable group, leading to a change in the UV-Vis spectrum upon protonation or deprotonation. It requires a smaller amount of sample compared to potentiometric titration.

Experimental Protocol
  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the estimated pKa range (e.g., from pH 0 to 4 for pKa₁ and pH -2 to 2 for pKa₂). A constant ionic strength should be maintained across all buffers (e.g., using 0.1 M KCl).

  • Preparation of Sample Solutions:

    • Prepare a stock solution of 4-Amino-2-chloro-5-nitrobenzoic acid in a suitable solvent (e.g., methanol).

    • Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance in the optimal range (0.2-1.0 AU).

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution against its corresponding buffer as a blank.

    • Identify the wavelengths of maximum absorbance for the acidic and basic forms of the molecule.

  • Data Analysis:

    • Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

    • Alternatively, use the following equation: pKa = pH + log[(Aᵢ - A)/(A - Aₐ)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully ionized species, and Aₐ is the absorbance of the fully protonated species.

    • The presence of an isosbestic point, a wavelength at which the absorbance remains constant regardless of pH, is a good indicator of a simple two-state equilibrium.

G start Prepare Buffer Solutions of Varying pH prepare_sample Prepare Sample Solutions in Each Buffer start->prepare_sample measure_uv Record UV-Vis Spectra for Each Solution prepare_sample->measure_uv plot Plot Absorbance vs. pH at a Selected Wavelength measure_uv->plot analyze Determine Inflection Point of the Sigmoidal Curve plot->analyze pka pKa = pH at Inflection Point analyze->pka

Sources

Foundational

Thermal Stability and Phase Transition Dynamics of 4-Amino-2-chloro-5-nitrobenzoic Acid: A Comprehensive Analytical Guide

Executive Summary & Strategic Context 4-Amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0) is a highly functionalized, poly-substituted aromatic building block. It serves as a critical synthetic intermediate in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-Amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0) is a highly functionalized, poly-substituted aromatic building block. It serves as a critical synthetic intermediate in the development of advanced therapeutics, most notably in the generation of selective P2X7 receptor antagonists for the treatment of neuropathic and chronic inflammatory pain [1], as well as novel cyclooxygenase-2 (COX-2) selective inhibitors [2].

Because this molecule contains both strongly electron-withdrawing groups (–NO₂, –Cl) and electron-donating groups (–NH₂) adjacent to a carboxylic acid, it possesses a highly polarized crystalline lattice. For formulation scientists and synthetic chemists, understanding the exact thermal boundaries of this compound is non-negotiable. Nitroaromatics are inherently thermally labile; crossing the melting threshold often triggers immediate, exothermic degradation. This guide establishes a self-validating analytical framework to accurately map the melting point range and thermal stability profile of this critical intermediate.

Molecular Architecture & Thermal Causality

To understand the thermal behavior of 4-Amino-2-chloro-5-nitrobenzoic acid, one must analyze the causality driven by its molecular structure:

  • High Melting Point via Hydrogen Bonding: The presence of the carboxylic acid (–COOH) allows for strong intermolecular dimerization. Simultaneously, the amine (–NH₂) and nitro (–NO₂) groups participate in a dense network of inter- and intramolecular hydrogen bonds. This rigid crystal lattice requires substantial thermal energy to disrupt, pushing the expected melting point into the 250°C – 255°C range.

  • Exothermic Instability: The proximity of the easily oxidizable amino group to the strongly oxidizing nitro group creates a latent intramolecular redox system. Once the crystal lattice melts (an endothermic process), the sudden increase in molecular mobility acts as a kinetic trigger. The molecule rapidly undergoes decarboxylation followed by denitration, resulting in a sharp exothermic decomposition immediately following the melt.

Quantitative Thermal Data Profile

The tightly coupled nature of the melting and decomposition events requires high-resolution thermal profiling. Below is the summarized quantitative data matrix expected for high-purity (>98%) 4-Amino-2-chloro-5-nitrobenzoic acid [3].

Thermal ParameterValue / RangeAnalytical MethodMechanistic Cause
Melting Point (Onset) 252.0 °C – 255.0 °CDSCDisruption of the crystalline lattice and H-bond network.
Decomposition (Onset) > 258.0 °CDSCExothermic intramolecular redox reaction and cleavage.
Primary Mass Loss ~15% – 18%TGAThermal decarboxylation (Evolution of CO₂ gas).
Secondary Mass Loss ~20% – 25%TGADenitration and subsequent aromatic ring fragmentation.

Self-Validating Analytical Protocol: Orthogonal Thermal Profiling

A single thermal technique is insufficient for compounds where melting and decomposition tightly overlap. If only Differential Scanning Calorimetry (DSC) is used, the decomposition exotherm can easily mask the melting endotherm. To build a self-validating system , we mandate the parallel execution of DSC and Thermogravimetric Analysis (TGA).

If a DSC endotherm occurs without TGA mass loss, it is definitively a pure phase transition (melting). If an exotherm immediately follows, coupled with a sharp TGA mass drop, it confirms melting-induced decomposition.

Step-by-Step Methodology

Phase 1: Instrument Calibration

  • Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Causality: This specific dual-point calibration brackets the expected 250 °C transition zone of the analyte, ensuring maximum thermodynamic accuracy.

Phase 2: Sample Preparation

  • Weigh exactly 2.0 to 5.0 mg of 4-Amino-2-chloro-5-nitrobenzoic acid using a microbalance.

  • Encapsulate the powder in standard aluminum crucibles.

  • Critical Step: Pierce the crucible lid to create a 50 µm pinhole. Causality: Decarboxylation generates CO₂ gas. In a hermetically sealed pan, the internal pressure buildup would artificially shift the decomposition temperature via Le Chatelier’s principle and risk catastrophic pan rupture, which could permanently damage the DSC sensor block.

Phase 3: Parallel Execution

  • Place the prepared samples into the DSC and TGA furnaces.

  • Purge both systems with dry Nitrogen (N₂) gas at a flow rate of 50 mL/min. Causality: An inert atmosphere ensures that any recorded exotherms are intrinsic to the molecule's chemical instability (intramolecular redox) rather than extrinsic oxidative combustion from atmospheric oxygen.

  • Ramp the temperature from 25 °C to 350 °C at a strict rate of 10 °C/min . Causality: Slower rates (e.g., 2 °C/min) may cause the sample to slowly degrade before it ever reaches its true melting point (thermal lag). Conversely, faster rates (e.g., 20 °C/min) will cause the melting endotherm and decomposition exotherm to merge into a single, unresolvable signal.

Analytical Workflow Visualization

Below is the logical workflow mapping the orthogonal validation of the compound's thermal properties.

ThermalAnalysis cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) Start 4-Amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0) SamplePrep Sample Preparation (2-5 mg, Vented Al Pans) Start->SamplePrep DSC_Heat Heating: 10 °C/min (N2 Purge: 50 mL/min) SamplePrep->DSC_Heat TGA_Heat Heating: 10 °C/min (N2 Purge: 50 mL/min) SamplePrep->TGA_Heat DSC_Endo Endothermic Event (Melting: ~252-255 °C) DSC_Heat->DSC_Endo DSC_Exo Exothermic Event (Decomposition: >258 °C) DSC_Endo->DSC_Exo Data Thermal Stability Profile Synthesis & Storage Guidelines DSC_Exo->Data TGA_Loss1 Mass Loss 1 (Decarboxylation) TGA_Heat->TGA_Loss1 TGA_Loss2 Mass Loss 2 (Denitration/Cleavage) TGA_Loss1->TGA_Loss2 TGA_Loss2->Data

Figure 1: DSC and TGA analytical workflow for thermal profiling of 4-Amino-2-chloro-5-nitrobenzoic acid.

Conclusion

For drug development professionals utilizing 4-Amino-2-chloro-5-nitrobenzoic acid, recognizing its narrow thermal operating window is vital. The compound is highly stable at standard room temperatures but becomes critically unstable immediately upon melting (~252 °C - 255 °C). Synthetic pathways requiring heating (such as amide couplings or esterifications) must strictly control internal reactor temperatures to remain well below 200 °C to prevent premature decarboxylation and yield loss.

References

  • Title: US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • Title: DE60122939T2 - SUBSTITUTED ARYL COMPOUNDS AS NEW, CYCLOOXYGENASE-2 SELECTIVE INHIBITORS, COMPOSITIONS, AND USE PROCESSES Source: Google Patents URL
  • Title: Nitro Compounds - Combi-Blocks (CAS 82378-89-0 Catalog Data)
Exploratory

Introduction: The Molecular Context of 4-Amino-2-chloro-5-nitrobenzoic acid

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Amino-2-chloro-5-nitrobenzoic acid This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Amino-2-chloro-5-nitrobenzoic acid

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-Amino-2-chloro-5-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's spectroscopic behavior, the profound influence of environmental factors such as solvent and pH, and a robust experimental protocol for empirical validation. Our approach is grounded in established spectroscopic principles and draws upon comparative data from structurally related molecules to build a predictive and explanatory framework.

4-Amino-2-chloro-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxyl group (-COOH), an amino group (-NH2), a chloro group (-Cl), and a nitro group (-NO2). This complex substitution pattern gives rise to a rich electronic structure, making UV-Vis spectroscopy an invaluable tool for both qualitative characterization and quantitative analysis. The chromophores and auxochromes present on the benzene ring are expected to produce a distinct spectral signature. Understanding this signature is crucial for applications ranging from purity assessment in pharmaceutical synthesis to reaction kinetics monitoring.

Theoretical Framework: Predicting the Spectral Landscape

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For aromatic compounds like 4-Amino-2-chloro-5-nitrobenzoic acid, the most significant absorptions arise from π → π* and n → π* transitions.[1] The benzene ring itself exhibits characteristic absorption bands, which are significantly modified by the attached functional groups.[2]

  • The Benzenoid System: Benzene, the core of the molecule, typically displays three absorption bands, with a primary band around 204 nm and a weaker, secondary "benzenoid" band around 255 nm.[2]

  • Chromophoric and Auxochromic Effects:

    • Nitro Group (-NO2): The nitro group is a powerful chromophore (a light-absorbing group) and an electron-withdrawing group. It extends the conjugated π-system of the benzene ring, which is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.[2][3]

    • Amino Group (-NH2): The amino group is an auxochrome (a group that modifies the absorption of a chromophore) and a strong electron-donating group. The non-bonding electrons on the nitrogen atom can interact with the π-system of the ring, typically resulting in a significant bathochromic shift and an increase in absorption intensity (hyperchromic effect).[2]

    • Carboxyl Group (-COOH): This group acts as an electron-withdrawing group and can influence the overall electronic structure. Its protonation state is pH-dependent, which will be a major factor in the observed spectrum.[4]

    • Chloro Group (-Cl): As a halogen, the chloro group acts as a weak auxochrome. Its non-bonding electrons can interact with the ring, causing a modest bathochromic shift.[2]

Given the presence of both strong electron-donating (-NH2) and electron-withdrawing (-NO2, -COOH) groups, significant intramolecular charge transfer (ICT) character is anticipated upon photoexcitation, leading to strong absorption bands at longer wavelengths compared to unsubstituted benzene.

The Critical Influence of Solvent and pH

The UV-Vis spectrum of 4-Amino-2-chloro-5-nitrobenzoic acid is not static; it is highly sensitive to its chemical environment. Understanding these dependencies is key to developing robust analytical methods.

Solvent Effects (Solvatochromism)

The polarity of the solvent can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima.[5][6] For molecules with significant charge transfer character, an increase in solvent polarity is expected to cause a bathochromic shift in the π → π* transitions. This is because the more polar excited state is stabilized to a greater extent by polar solvents than the ground state.

pH-Dependent Spectral Shifts: A Self-Validating System

The most dramatic changes in the UV-Vis spectrum are anticipated with variations in pH. The molecule possesses two ionizable groups: the acidic carboxylic acid and the basic amino group. The protonation state of these groups fundamentally alters the electronic structure of the molecule.[7][8]

  • In Acidic Solution (e.g., pH < 2): The carboxylic acid group will be protonated (-COOH), and the amino group will also be protonated (-NH3+). In this cationic form, the electron-donating ability of the amino group is negated as its lone pair is no longer available to participate in resonance with the ring. This will likely result in a spectrum that resembles a chloro-nitrobenzoic acid, with absorption at shorter wavelengths (a hypsochromic or blue shift) compared to the neutral form.

  • In Neutral Solution (e.g., pH ≈ 4-6): The molecule will likely exist as a zwitterion, with a deprotonated carboxylate group (-COO-) and a protonated amino group (-NH3+). Alternatively, it may be in its neutral form (-COOH and -NH2). The exact form depends on the pKa values. The spectrum in this range will be a composite of the species present.

  • In Basic Solution (e.g., pH > 9): Both the carboxylic acid and the amino group will be in their deprotonated forms (-COO- and -NH2). In this anionic state, the strong electron-donating character of the amino group is fully expressed, leading to maximum conjugation and a significant bathochromic shift to the longest wavelengths.

This predictable pH-dependent behavior provides a powerful tool for confirming the identity of the molecule and for developing pH-specific quantitative assays. Studies on benzoic acid and para-aminobenzoic acid have shown similar pH-dependent shifts.[4][8][9]

Predicted Absorption Maxima

Based on the analysis of the functional groups and comparison with related compounds like 4-amino-2-nitrophenol (λmax at 212, 264, 342 nm)[10] and substituted benzoic acids,[4] we can predict the key spectral features.

Condition Dominant Species Expected λmax (nm) Rationale
Acidic (pH < 2) Cationic (-NH3+, -COOH)~260-280 nm and a shorter wavelength bandHypsochromic shift due to protonation of the amino group, reducing conjugation.
Neutral (pH ≈ 4-6) Zwitterionic/NeutralIntermediate between acidic and basic formsA complex spectrum representing an equilibrium of species.
Basic (pH > 9) Anionic (-NH2, -COO-)~340-370 nm and a band around 270-290 nmBathochromic shift due to the fully active electron-donating amino group, leading to extended conjugation.

Experimental Protocol for Spectral Determination

This section outlines a detailed methodology for empirically determining the UV-Vis absorption spectrum of 4-Amino-2-chloro-5-nitrobenzoic acid.

Materials and Reagents
  • 4-Amino-2-chloro-5-nitrobenzoic acid (analytical standard)

  • Methanol (HPLC or Spectroscopic grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Phosphate Buffer Solutions (pH 4, 7)

  • Calibrated UV-Vis Spectrophotometer

  • Quartz Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare 1 mg/mL Stock Solution in Methanol working Create Working Standards (e.g., 10 µg/mL) in different solvents stock->working instrument Instrument Setup: - Wavelength Scan: 200-600 nm - Blank Correction working->instrument ph_adjust Adjust pH of aqueous samples (pH 2, 4, 7, 10) scan_ph Acquire Spectra at each pH ph_adjust->scan_ph scan_solvent Acquire Spectrum in Methanol instrument->scan_solvent instrument->scan_ph identify_lambda Identify λmax for each condition scan_solvent->identify_lambda scan_ph->identify_lambda beer_lambert Determine Molar Absorptivity (ε) using Beer-Lambert Law (A=εbc) identify_lambda->beer_lambert plot Plot Spectra (Absorbance vs. Wavelength) identify_lambda->plot

Caption: Experimental workflow for determining the UV-Vis spectrum.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of 4-Amino-2-chloro-5-nitrobenzoic acid in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation:

    • For Solvent Effect: Dilute the stock solution with methanol to a final concentration of 10 µg/mL. Prepare another working solution in a less polar solvent (e.g., acetonitrile) and a more polar solvent (e.g., water) to observe solvatochromic shifts.

    • For pH Effect: Prepare a 10 µg/mL working solution in deionized water. Prepare a series of solutions at different pH values (e.g., pH 2, 4, 7, 10) by diluting the stock solution in the appropriate buffer or by adjusting the pH of the aqueous solution with 0.1 M HCl and 0.1 M NaOH.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning from 200 nm to 600 nm.

  • Data Acquisition:

    • Fill a quartz cuvette with the corresponding blank solvent (methanol, water, or buffer solution) and perform a baseline correction.

    • Rinse the cuvette with the sample solution before filling it.

    • Acquire the absorption spectrum for each prepared working solution.

  • Data Analysis:

    • From the resulting spectra, determine the wavelength of maximum absorbance (λmax) for each condition.

    • To determine the molar absorptivity (ε), prepare a series of dilutions of known concentrations, measure their absorbance at the λmax, and plot absorbance versus concentration. The slope of the resulting line will be ε (since path length 'b' is typically 1 cm), according to the Beer-Lambert Law.

Conclusion

References

  • Karimova, N.V., Luo, M., Grassian, V.H., & Gerber, R.B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics.
  • MDPI. (2025, November 29).
  • Carl ROTH. (2024, March 2).
  • PubChem. 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • National Science Foundation Public Access Repository. (2020, March 4).
  • PubMed. (2011, December 15). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY.
  • ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... Retrieved from [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]

  • MDPI. (2022, January 26).
  • PubChem. 4-Amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2016, June 5). The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies.
  • DergiPark. Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry.
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  • PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2017, February 2).
  • SpringerLink. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
  • YouTube. (2016, November 11). Aromatic UV-Vis Spectra - Quantum Chemistry 14.5. Retrieved from [Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. Retrieved from [Link]

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Foundational

Engineering Bioactive Scaffolds: A Technical Guide to 2-Chloro-5-nitrobenzoic Acid Derivatives

Executive Summary In the landscape of medicinal chemistry and organic synthesis, 2-chloro-5-nitrobenzoic acid (2Cl5NBH) (CAS: 2516-96-3) has emerged as a highly versatile, privileged scaffold[1][2]. Characterized by its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, 2-chloro-5-nitrobenzoic acid (2Cl5NBH) (CAS: 2516-96-3) has emerged as a highly versatile, privileged scaffold[1][2]. Characterized by its unique structural triad—a carboxylic acid, an electron-withdrawing nitro group, and an activated ortho-chloro substituent—this compound undergoes facile electrophilic and nucleophilic substitutions[3]. Recent breakthroughs in drug development have leveraged this scaffold to synthesize novel N-substituted 5-nitroanthranilic acids and supramolecular coordination polymers, demonstrating profound potential as next-generation antibacterial agents capable of bypassing traditional resistance mechanisms[4][5].

This whitepaper provides an in-depth technical review of the chemical synthesis, structural derivatization, and biological evaluation of 2Cl5NBH derivatives, grounded in field-proven methodologies and mechanistic causality.

Chemical Synthesis and Structural Activation

Industrial Preparation of the Core Scaffold

The synthesis of the 2Cl5NBH parent compound is traditionally achieved through the regioselective nitration of o-chlorobenzoic acid[6]. From a mechanistic standpoint, the reaction requires strict thermal control. By utilizing a nitrating mixture of concentrated sulfuric acid and nitric acid, researchers can drive the electrophilic aromatic substitution[6].

Causality in Protocol Design: In our laboratory experience, maintaining the nitration temperature strictly below 0 °C is non-negotiable[6]. Thermal excursions rapidly lead to the formation of the undesired 2-chloro-3-nitrobenzoic acid isomer, which severely complicates downstream purification and compromises overall yield[6][7].

Derivatization via Microwave-Assisted Amination

A critical pathway for derivatizing 2Cl5NBH involves its conversion into N-substituted 5-nitroanthranilic acid derivatives, which are vital building blocks for pharmaceuticals[5]. Historically, Ullmann-Goldberg coupling reactions required harsh conditions and heavy metal catalysts. Modern methodologies, however, utilize microwave-assisted amination[5].

Mechanistic Rationale: The strong electron-withdrawing effect of the para-nitro group highly activates the chlorine atom toward Nucleophilic Aromatic Substitution (SNAr)[5]. Under microwave irradiation, localized superheating drives this reaction smoothly without the need for added solvents or catalysts, yielding highly pure products in a fraction of the time[5].

SynthesisWorkflow A o-Chlorobenzoic Acid (Starting Material) B Nitration (H2SO4 / HNO3, <0°C) A->B Electrophilic Substitution C 2-Chloro-5-nitrobenzoic Acid (2Cl5NBH Scaffold) B->C Regioselective Nitration D Microwave Amination (Solvent-free, 80-120°C) C->D Nucleophilic Aromatic Substitution E Supramolecular Assembly (MMEA or K-salts) C->E Salt Formation / Coordination F N-Substituted 5-Nitroanthranilic Acids D->F Yield >99% G Bioactive Salts & Coordination Polymers E->G Enhanced Permeability

Workflow detailing the synthesis and derivatization pathways of 2-chloro-5-nitrobenzoic acid.

Supramolecular Assembly and Biological Evaluation

Rationale for Salt and Polymer Formation

Beyond covalent derivatization, the biological efficacy of 2Cl5NBH can be profoundly modulated through supramolecular chemistry[4]. The rapid emergence of multidrug-resistant bacteria necessitates alternative antimicrobial strategies that extend beyond conventional small molecules[4].

Converting the free acid into multicomponent crystalline systems—such as alkanolamine salts or coordination polymers—enhances aqueous solubility, bioavailability, and bacterial membrane permeability[8]. For instance, utilizing N-methylethanolamine (MMEA) as a counterion provides structural mimicry to ethanolamine, an essential component of bacterial membrane phospholipids, thereby facilitating targeted cellular interactions and uptake[8].

Antibacterial Efficacy Profiles

Recent evaluations of 2Cl5NBH derivatives have identified two standout supramolecular architectures: a methylethanolammonium salt (Compound 1) and a 2D potassium coordination polymer (Compound 2)[4].

  • Compound 1 exhibits a broad-spectrum inhibitory profile against both Gram-positive and Gram-negative bacteria[4][9].

  • Compound 2 demonstrates highly selective efficacy against methicillin-resistant Staphylococcus aureus (MRSA), rivaling the efficacy of standard antibiotics like gentamicin[4][9].

Quantitative Data Summary: Antibacterial Activity (Inhibition Zones)
CompoundStructural ClassificationE. coli Inhibition (Gram -)MRSA Inhibition (Isolates)Spectrum Profile
Compound 1 Methylethanolammonium Salt17 mmActiveBroad-Spectrum
Compound 2 2D Potassium Coordination PolymerInactive/Low14–16 mmMRSA-Selective
Gentamicin Aminoglycoside Antibiotic (Control)28 mm16 mmBroad-Spectrum
2Cl5NBH Parent AcidModerateModerateModerate

(Data synthesized from recent comparative biological evaluations[8][9])

AntibacterialEvaluation A 2Cl5NBH Derivatives B Bacterial Screening (In vitro Assays) A->B Evaluation C Compound 1 (MMEA Salt) Broad-Spectrum B->C High Solubility D Compound 2 (K-Polymer) MRSA-Selective B->D Structural Selectivity E Membrane Permeabilization & Phospholipid Interaction C->E D->E F Bacterial Growth Inhibition (Comparable to Gentamicin) E->F Mechanism of Action

Biological evaluation workflow demonstrating the antibacterial mechanisms of 2Cl5NBH derivatives.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.

Protocol 1: Microwave-Assisted Amination of 2Cl5NBH

Rationale: Traditional Ullmann-Goldberg couplings require heavy metal catalysts and prolonged heating. By leveraging microwave irradiation, we exploit the strong electron-withdrawing nature of the para-nitro group, which highly activates the ortho-chloro substituent for rapid SNAr without solvent[5].

  • Preparation: Combine 2-chloro-5-nitrobenzoic acid (1.0 equiv) and the desired aliphatic or aromatic amine (2.0–5.0 equiv) in a microwave-safe quartz vessel[5].

  • Irradiation: Subject the neat, solvent-free mixture to microwave irradiation at 80–120 °C for 5–30 minutes[5].

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the starting material spot (UV active) confirms the reaction's completion.

  • Purification: Cool the vessel to room temperature. Purify the crude mixture by recrystallization to yield the N-substituted 5-nitroanthranilic acid. Yields typically exceed 99% under optimal conditions[5].

Protocol 2: Synthesis of Methylethanolammonium Salt (Compound 1)

Rationale: The formation of an alkanolamine salt dramatically alters the physicochemical profile of the parent acid. N-methylethanolamine (MMEA) provides structural mimicry to ethanolamine, enhancing biocompatibility and cellular permeability[8].

  • Dissolution: Dissolve 1.0 g (4.96 mmol) of 2-chloro-5-nitrobenzoic acid in 15 mL of acetone[4].

  • Salt Formation: Slowly add a solution of MMEA (0.4 mL, 4.96 mmol) in 15 mL of acetone dropwise to the acid solution under continuous stirring at room temperature[4].

  • Self-Validation Checkpoint: The mixture must resolve into a clear, pale-yellow solution within 1 hour[4]. Any precipitation or turbidity at this stage indicates a stoichiometric imbalance or solvent impurity.

  • Crystallization: Allow the solvent to evaporate slowly under ambient conditions. Crucial Causality: Slow evaporation prevents kinetic trapping, ensuring the thermodynamic assembly of high-purity supramolecular crystals[4].

  • Harvesting: After several days, collect the yellow crystals via vacuum filtration, wash with a minimal volume of cold acetone, and air-dry (Expected yield: ~94%)[4].

References

  • Benchchem - A Comparative Guide to the Biological Activity of 2-Chloro-5-nitrobenzonitrile Derivatives 9

  • MDPI - From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials 4

  • Guidechem - What are the applications of 2-Chloro-5-nitrobenzoic acid? 3

  • American Chemical Society (ACS) - Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid 5

  • PrepChem - Preparation of 2-chloro-5-nitrobenzoic acid 6

  • Google Patents - CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid 7

  • Chem-Impex - 2-Chloro-5-nitrobenzoic acid 1

  • PMC (NIH) - From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials 8

  • PubChem - 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 2

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Exploratory

A Senior Application Scientist's Guide to the Reactivity Profile of Amino and Nitro Groups in Benzoic Acid Derivatives

Abstract This in-depth technical guide provides a comprehensive analysis of the reactivity profiles of amino (-NH₂) and nitro (-NO₂) substituted benzoic acids. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity profiles of amino (-NH₂) and nitro (-NO₂) substituted benzoic acids. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple reaction schemes to explore the fundamental electronic principles governing the chemical behavior of these crucial building blocks. We will dissect the intricate interplay of inductive and resonance effects, their profound impact on the acidity of the carboxyl group, and their directing influence on the aromatic ring in both electrophilic and nucleophilic substitution reactions. By elucidating the causality behind experimental choices and providing validated, step-by-step protocols for key transformations, this guide serves as a practical resource for the strategic design and execution of synthetic routes involving these versatile molecules.

Foundational Principles: The Electronic Influence of Amino and Nitro Groups

The reactivity of a substituted benzoic acid is not merely a sum of its parts; it is a complex interplay of electronic effects dictated by the substituent. The amino and nitro groups represent two extremes of the electronic spectrum, fundamentally altering the behavior of the entire molecule.

The Amino Group: An Activating, Electron-Donating Force

The amino group (-NH₂) is a powerful activating group. Its influence stems from two opposing electronic effects:

  • Inductive Effect (-I): Nitrogen is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect through the sigma (σ) bond.

  • Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This mesomeric effect is significantly stronger than the inductive effect and results in a net donation of electron density to the ring, particularly at the ortho and para positions.[1][2]

This net electron donation has two major consequences: it increases the nucleophilicity of the aromatic ring, making it highly reactive towards electrophiles, and it destabilizes the conjugate base of the carboxylic acid, making it a weaker acid than benzoic acid itself.[3]

The Nitro Group: A Deactivating, Electron-Withdrawing Force

Conversely, the nitro group (-NO₂) is one of the strongest deactivating groups in organic chemistry. Its potent electron-withdrawing nature is the result of two synergistic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the σ-bond.

  • Resonance Effect (-M): The π-system of the nitro group can withdraw electron density from the aromatic ring, creating a significant electron deficiency, especially at the ortho and para positions.[1][4]

This strong electron withdrawal deactivates the ring towards electrophilic attack but, critically, activates it for nucleophilic aromatic substitution.[4][5] Furthermore, by stabilizing the negative charge of the carboxylate anion, the nitro group significantly increases the acidity of the benzoic acid.[3][6][7]

Diagram 1: Electronic Effects of Amino and Nitro Substituents This diagram illustrates the resonance effects of the amino (+M) and nitro (-M) groups on the electron density of the benzoic acid ring, explaining their directing properties in electrophilic aromatic substitution.

G cluster_amino Amino Group (+M Effect) cluster_nitro Nitro Group (-M Effect) A_Start Amino Group (-NH2) Donates lone pair A_Ring Aromatic Ring Increased e- density at ortho & para positions A_Start->A_Ring Resonance (+M) A_Reactivity Activating Group Ortho-, Para-Directing for Electrophiles A_Ring->A_Reactivity N_Start Nitro Group (-NO2) Withdraws π-electrons N_Ring Aromatic Ring Decreased e- density at ortho & para positions N_Start->N_Ring Resonance (-M) N_Reactivity Deactivating Group Meta-Directing for Electrophiles N_Ring->N_Reactivity G start Start: p-Nitrobenzoic Acid dissolve 1. Dissolve p-Nitrobenzoic Acid in solvent (e.g., ethanol/water) start->dissolve add_reductant 2. Add Reducing Agent (e.g., Pd/C catalyst or Sn/HCl) dissolve->add_reductant react 3. Reaction - Catalytic Hydrogenation (H2, pressure) - Or Reflux (for metal/acid reduction) add_reductant->react workup 4. Work-up - Filter catalyst (if used) - Neutralize with base (e.g., NaOH) to precipitate product react->workup isolate 5. Isolation - Vacuum filtration - Wash with cold water workup->isolate purify 6. Purification (Optional) - Recrystallization isolate->purify end Product: p-Aminobenzoic Acid purify->end

Caption: Workflow for the reduction of p-nitrobenzoic acid.

Protocol 1: Catalytic Hydrogenation of 4-Nitrobenzoic Acid

This method is often preferred for its clean reaction profile and high yields. The chemoselectivity is excellent, reducing the nitro group without affecting the carboxylic acid or the aromatic ring.

  • Materials: 4-Nitrobenzoic acid, Sodium hydroxide, 5% Palladium on Carbon (Pd/C) catalyst, Water, Hydrochloric acid (37%).

  • Procedure:

    • In a suitable pressure vessel (e.g., a Parr hydrogenator), dissolve 4-nitrobenzoic acid (1 eq.) and sodium hydroxide (1 eq.) in water. [8] 2. Carefully add the 5% Pd/C catalyst (typically 1-2% by weight of the nitro compound) to the solution.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 2-4 MPa). [8] 4. Stir the reaction mixture at a controlled temperature (e.g., 60-70°C) until hydrogen uptake ceases. [8] 5. Cool the vessel to room temperature, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Slowly acidify the filtrate with concentrated HCl to a pH of ~3-4 to precipitate the p-aminobenzoic acid product. [8] 8. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Expected Yield: >95%. [8]

Esterification of the Carboxyl Group

Esterification is a common transformation used to protect the carboxylic acid, improve solubility in organic solvents, or to synthesize active pharmaceutical ingredients like benzocaine (ethyl 4-aminobenzoate).

Protocol 2: Fischer Esterification of 4-Aminobenzoic Acid (PABA)

This classic acid-catalyzed esterification is an equilibrium-driven process. The choice of a large excess of alcohol helps to drive the reaction towards the product.

  • Materials: p-Aminobenzoic acid (PABA), Absolute Ethanol, Concentrated Sulfuric Acid (H₂SO₄), 10% Sodium Carbonate solution.

  • Procedure:

    • In a round-bottom flask, suspend PABA (1 eq.) in absolute ethanol (a large excess, e.g., 10-15 eq.). [9] 2. Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.2 eq.) with stirring. [9] 3. Fit the flask with a reflux condenser and heat the mixture to reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds. [9] 4. Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. [9] 5. Slowly neutralize the mixture by adding 10% sodium carbonate solution with constant stirring until the pH is approximately 8. This step neutralizes the excess sulfuric acid and deprotonates the amino group of any unreacted PABA, while precipitating the neutral ester product. [9] 6. Collect the white precipitate (benzocaine) by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and allow it to air dry. [9]* Causality Note: The addition of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the alcohol. [10]

Amide Bond Formation

The formation of an amide bond is arguably one of the most important reactions in drug development. For aminobenzoic acids, this presents a challenge: how to selectively form an amide at the carboxyl group without the amino group interfering?

Causality Behind Experimental Choices:

  • Challenge: The amino group of one molecule can react with the activated carboxyl group of another, leading to polymerization. [11]* Solution 1: Protection. Protect the aromatic amino group (e.g., as a trityl or Boc derivative) before activating the carboxylic acid and coupling it with the desired amine.

  • Solution 2: Use of Coupling Reagents. Modern peptide coupling reagents (e.g., DCC, EDC, HATU) can often facilitate the selective formation of the amide bond under mild conditions, sometimes without the need for protection, although optimization is key.

  • Solution 3: Start with Nitrobenzoic Acid. A common and robust strategy is to perform the amide coupling reaction on the corresponding nitrobenzoic acid. The nitro group is non-nucleophilic and does not interfere. The resulting nitro-amide can then be reduced in a subsequent step to yield the desired amino-amide derivative.

Conclusion

The amino and nitro groups are not passive substituents on a benzoic acid scaffold; they are powerful controllers of reactivity. The electron-donating amino group activates the ring for electrophilic substitution and decreases acidity, while the electron-withdrawing nitro group deactivates the ring for electrophiles, activates it for nucleophiles, and increases acidity. For the synthetic chemist, these opposing characteristics are not limitations but opportunities. By understanding the underlying electronic principles, researchers can protect, activate, and transform these molecules with precision. Mastering the strategic interconversion of nitro and amino groups, alongside selective reactions at the carboxyl and aromatic ring positions, unlocks a vast chemical space for the development of novel pharmaceuticals, materials, and other high-value compounds.

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  • Research on the Synthesis of p-Nitrobenzoic Acid . Career Henan Chemical Co.. Available at: [Link]

  • Amine Reactivity . MSU chemistry. Available at: [Link]

  • Write out the mechanism for the Electrophilic Aromatic Substitution of Benzoic Acid to produce m-nitrobenzoic Acid? . Homework.Study.com. Available at: [Link]

  • Amine . Wikipedia. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents . PMC. Available at: [Link]

  • Amide Bond Formation and Peptide Coupling . ResearchGate. Available at: [Link]

  • Structure and Activity of Amide Bond Synthetases . White Rose eTheses Online. Available at: [Link]

  • Aromatic Amino Compounds . ilo.org. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics . SCIRP. Available at: [Link]

  • Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid . ResearchGate. Available at: [Link]

  • Reactions of aromatic amines . Slideshare. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . PMC. Available at: [Link]

  • Preparation of p-benzamide polymers and intermediates thereof. Google Patents.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 4-Amino-2-chloro-5-nitrobenzoic Acid

Abstract This technical guide provides a comprehensive framework for the synthesis of a diverse range of quinazoline derivatives, utilizing 4-amino-2-chloro-5-nitrobenzoic acid as a versatile and strategic starting mater...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of a diverse range of quinazoline derivatives, utilizing 4-amino-2-chloro-5-nitrobenzoic acid as a versatile and strategic starting material. Quinazolines represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2][3] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind two primary synthetic pathways: the direct cyclization to the core quinazolinone scaffold via the Niementowski reaction and a more adaptable two-step synthesis through a benzoxazinone intermediate for producing 2- and 2,3-disubstituted analogs. The inherent functionalities of the starting material—a nitro group for subsequent reduction and derivatization, and a chloro group for modulating electronic properties—are highlighted as key strategic elements for library development. Detailed, field-tested protocols are provided for each pathway, aimed at researchers, chemists, and professionals in drug discovery and development.

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline nucleus, a fusion of benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[4] Its rigid, planar structure and multiple points for substitution have made it a favored template for designing molecules that interact with a wide array of biological targets.[5] Marketed drugs such as Gefitinib, Erlotinib, and Afatinib, all potent tyrosine kinase inhibitors used in cancer therapy, feature the quinazoline core, underscoring its clinical significance.[1][6]

The choice of 4-amino-2-chloro-5-nitrobenzoic acid as a starting material is a deliberate strategic decision. The ortho-disposed amino and carboxylic acid groups are perfectly primed for cyclization into the quinazoline ring system. Furthermore, the electron-withdrawing nitro and chloro substituents serve critical functions:

  • The 5-Nitro Group: This group is carried through the cyclization to become a 6-nitro substituent on the quinazoline ring. This nitro group is not merely a passive substituent; it is a versatile synthetic handle. It can be readily reduced to a 6-amino group, which in turn serves as a nucleophilic center for the introduction of a vast array of side chains and pharmacophores, dramatically expanding the chemical space accessible from a single precursor.[7]

  • The 2-Chloro Group: This halogen becomes a 7-chloro substituent, influencing the electronic environment of the heterocyclic system and potentially offering an additional, albeit less reactive, site for modification.

This guide details the primary synthetic routes to leverage this precursor for the development of a targeted library of quinazoline derivatives.

Primary Synthetic Pathways and Protocols

Two robust and widely adopted methods for constructing the quinazolinone core from anthranilic acid derivatives are presented. The choice between them depends on the desired substitution pattern at the C2 and N3 positions of the final product.

Pathway A: Direct Synthesis of the Core Scaffold via Niementowski Reaction

This pathway is the most direct route to the foundational 7-chloro-6-nitroquinazolin-4(3H)-one. The Niementowski reaction involves the thermal condensation of an anthranilic acid with formamide.[8][9] Mechanistically, the reaction is believed to proceed through the initial formation of an N-formyl intermediate, which then reacts with another molecule of formamide (acting as an ammonia source) to form an o-amidobenzamide, followed by intramolecular cyclization and dehydration to yield the quinazolinone.[10]

start 4-Amino-2-chloro- 5-nitrobenzoic Acid intermediate Intermediate Formation (o-Amidobenzamide) start->intermediate Niementowski Condensation reagent1 Formamide (HCONH₂) (Reactant & Solvent) reagent1->intermediate conditions1 Heat (150-170°C) conditions1->intermediate product 7-Chloro-6-nitro- quinazolin-4(3H)-one intermediate->product Cyclization & Dehydration workup Precipitation in Ice Water product->workup

Caption: Workflow for Niementowski synthesis of the quinazolinone core.

Protocol A: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

This protocol describes the cyclization of 4-amino-2-chloro-5-nitrobenzoic acid with formamide.[7]

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Purpose
4-Amino-2-chloro-5-nitrobenzoic acidC₇H₅ClN₂O₄230.58Starting Material
FormamideCH₃NO45.04Reactant and Solvent
EthanolC₂H₅OH46.07Recrystallization Solvent
Deionized WaterH₂O18.02Precipitation & Washing

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-2-chloro-5-nitrobenzoic acid (10.0 g, 43.4 mmol) and formamide (25 mL, ~630 mmol).

    • Causality Note: A large excess of formamide is used as it serves as both the carbon source for C2 and the reaction solvent, driving the reaction towards completion.

  • Heating: Heat the reaction mixture with stirring in a sand bath or heating mantle to 160-170°C. Maintain this temperature for 3-5 hours.

    • Causality Note: High temperature is necessary to overcome the activation energy for the condensation and subsequent cyclodehydration steps. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Precipitation: After completion, cool the reaction mixture to approximately 90-100°C. Slowly and carefully pour the warm mixture into 500 mL of ice-cold water with vigorous stirring.

    • Causality Note: The product is poorly soluble in water, while formamide is completely miscible. This step causes the product to precipitate out of the solution, effectively separating it from the excess reagent and solvent.

  • Isolation: Continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any residual formamide.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the final product as a solid.

  • Drying: Dry the purified solid under vacuum at 50°C to a constant weight.

Pathway B: Synthesis via a Benzoxazinone Intermediate

This two-step pathway offers greater versatility, particularly for introducing substituents at the C2 and N3 positions. The anthranilic acid is first converted to a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This benzoxazinone is a highly reactive species that readily undergoes nucleophilic attack by ammonia or amines to form the desired quinazolinone derivatives.[11][12]

start 4-Amino-2-chloro- 5-nitrobenzoic Acid benzoxazinone Benzoxazinone Intermediate start->benzoxazinone Acylation & Cyclization reagent2 Acid Anhydride (e.g., Acetic Anhydride) reagent2->benzoxazinone product2 2-Substituted Quinazolinone benzoxazinone->product2 Ring Opening & Recyclization product3 2,3-Disubstituted Quinazolinone benzoxazinone->product3 Ring Opening & Recyclization reagent3a Ammonia (NH₃) reagent3a->product2 reagent3b Primary Amine (R-NH₂) reagent3b->product3

Caption: Synthesis of substituted quinazolinones via a benzoxazinone intermediate.

Protocol B: Synthesis of 2-Methyl-7-chloro-6-nitroquinazolin-4(3H)-one

This protocol outlines the synthesis of a C2-substituted quinazolinone using acetic anhydride to form the intermediate, followed by reaction with ammonia.[7][8]

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Purpose
4-Amino-2-chloro-5-nitrobenzoic acidC₇H₅ClN₂O₄230.58Starting Material
Acetic AnhydrideC₄H₆O₃102.09Acylating/Cyclizing Agent
Ammonium AcetateC₂H₇NO₂77.08Ammonia Source
Acetic AcidC₂H₄O₂60.05Solvent

Step-by-Step Procedure

  • Benzoxazinone Formation: In a round-bottom flask, suspend 4-amino-2-chloro-5-nitrobenzoic acid (10.0 g, 43.4 mmol) in acetic anhydride (30 mL). Heat the mixture under reflux for 2-3 hours.

    • Causality Note: Acetic anhydride serves a dual role: it N-acylates the amino group and acts as a dehydrating agent to facilitate the cyclization to the benzoxazinone ring. The intermediate formed is 2-methyl-7-chloro-6-nitro-4H-3,1-benzoxazin-4-one.

  • Removal of Excess Reagent: After cooling, remove the excess acetic anhydride under reduced pressure using a rotary evaporator. The resulting solid is the crude benzoxazinone intermediate.

  • Quinazolinone Formation: To the crude benzoxazinone, add glacial acetic acid (50 mL) and ammonium acetate (10.0 g, 130 mmol). Heat the mixture to reflux for 4-6 hours.

    • Causality Note: Ammonium acetate serves as a convenient in-situ source of ammonia. The ammonia acts as a nucleophile, attacking the carbonyl of the benzoxazinone to open the ring. Subsequent intramolecular cyclization onto the newly formed amide and elimination of water yields the stable quinazolinone ring.

  • Isolation and Purification: Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure product.

Pathway C: General Protocol for 2,3-Disubstituted Derivatives

Building directly on Pathway B, the use of a primary amine instead of an ammonia source allows for the facile synthesis of N3-substituted quinazolinones.[11][13]

General Procedure

  • Prepare the 2-methyl-7-chloro-6-nitro-4H-3,1-benzoxazin-4-one intermediate as described in Protocol B, Step 1.

  • Dissolve the crude benzoxazinone intermediate in a suitable solvent (e.g., glacial acetic acid, ethanol, or DMF).

  • Add the desired primary amine (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture under reflux for 4-10 hours, monitoring by TLC.

  • Upon completion, cool the mixture and precipitate the product by pouring it into ice water.

  • Collect the solid by filtration, wash, and purify by recrystallization.

Strategic Downstream Modifications

The true synthetic utility of these initial products lies in their potential for further elaboration, primarily through the reduction of the 6-nitro group.

start Starting Material (4-Amino-2-chloro- 5-nitrobenzoic acid) core 7-Chloro-6-nitro- quinazolin-4(3H)-one start->core Pathway A or B reduced_core 6-Amino-7-chloro- quinazolin-4(3H)-one core->reduced_core Nitro Group Reduction derivatives Diverse Library (Acylated, Sulfonylated, Alkylated Derivatives) reduced_core->derivatives Functionalization reagents Reducing Agents (SnCl₂/HCl, H₂/Pd-C) reagents->reduced_core elaboration Electrophiles (Acyl chlorides, etc.) elaboration->derivatives

Caption: Strategic workflow for library generation from the nitro-intermediate.

The reduction of the aromatic nitro group is a standard and high-yielding transformation, commonly achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂ over Pd/C). The resulting 6-amino-7-chloroquinazolin-4(3H)-one is a key intermediate.[7] This newly formed amino group is a potent nucleophile, enabling a wide range of subsequent reactions:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides.

  • Diazotization: Conversion to a diazonium salt, which can be displaced by various nucleophiles (Sandmeyer reaction).[14]

This strategic reduction and subsequent functionalization allow for the creation of a large, diverse library of novel quinazoline derivatives for biological screening, all originating from a single, well-chosen starting material.

Summary of Synthetic Approaches

PathwayKey ReagentsConditionsProduct ClassKey Feature
A Formamide150-170°C, 3-5 hUnsubstituted (C2) Quinazolin-4(3H)-oneDirect, one-step synthesis of the core scaffold.
B 1. Acetic Anhydride2. Ammonium AcetateReflux, sequential2-Methyl-Quinazolin-4(3H)-oneIntroduces a substituent at the C2 position.
C 1. Acetic Anhydride2. Primary AmineReflux, sequential2,3-Disubstituted-Quinazolin-4(3H)-oneIntroduces substituents at both C2 and N3 positions.

Conclusion

4-Amino-2-chloro-5-nitrobenzoic acid is an exemplary precursor for the efficient and strategic synthesis of diverse quinazoline libraries. The protocols detailed herein provide robust and reproducible methods for accessing the core 7-chloro-6-nitroquinazolin-4(3H)-one scaffold and its C2 and N3 substituted analogs. The true power of this starting material is realized in the downstream modification of the 6-nitro group, which unlocks access to a vast chemical space of potential therapeutic agents. This guide provides the foundational chemistry and strategic insights necessary for researchers in medicinal chemistry and drug development to effectively utilize this pathway in their discovery programs.

References

  • IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available at: [Link]

  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Available at: [Link]

  • PubMed. (2015). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives as Anti-inflammatory Agents against Lipopolysaccharide-induced Acute Lung Injury in Rats. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic.... Available at: [Link]

  • Google Patents. (n.d.). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • ResearchGate. (2021). (PDF) Synthesis and Biological evaluation of Novel Quinazoline derivatives as Anticancer, Antibacterial and Antifungal agents. Available at: [Link]

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]

  • MDPI. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Available at: [Link]

  • Arabian Journal of Chemistry. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Available at: [Link]

  • Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]

  • SciSpace. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Available at: [Link]

  • Taylor & Francis Online. (2011). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Available at: [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Available at: [Link]

  • Google Patents. (n.d.). CN106045980A - Quinazoline derivative and preparation method thereof.

Sources

Application

Procedure for esterification of 4-Amino-2-chloro-5-nitrobenzoic acid

Application Note: High-Yield Esterification of 4-Amino-2-chloro-5-nitrobenzoic Acid Mechanistic Rationale & Substrate Challenges The esterification of 4-amino-2-chloro-5-nitrobenzoic acid presents a unique synthetic hurd...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Esterification of 4-Amino-2-chloro-5-nitrobenzoic Acid

Mechanistic Rationale & Substrate Challenges

The esterification of 4-amino-2-chloro-5-nitrobenzoic acid presents a unique synthetic hurdle in drug development and intermediate scaling. The carboxylic acid moiety is severely deactivated by the strongly electron-withdrawing nitro group ( −M,−I effects) and the ortho-chloro substituent, which introduces significant steric hindrance. Furthermore, the presence of the free 4-amino group renders the molecule zwitterionic under neutral conditions, severely limiting its solubility in standard organic solvents.

Standard Fischer esterification (using catalytic H2​SO4​ in methanol) often results in poor conversions and extended reaction times due to the unfavorable equilibrium and the deactivated nature of the electrophilic carbonyl carbon. To circumvent this, a thionyl chloride ( SOCl2​ ) mediated esterification in methanol is the preferred, self-validating methodology[1].

Causality of Reagent Selection:

  • Thionyl Chloride ( SOCl2​ ) as an Activator: Addition of SOCl2​ to methanol at 0 °C exothermically generates anhydrous HCl and methyl chlorosulfite. The anhydrous HCl immediately protonates the 4-amino group, disrupting the zwitterionic lattice and enhancing solubility.

  • Irreversible Kinetics: While standard Fischer esterification relies on catalytic acid, the stoichiometric generation of anhydrous HCl via SOCl2​ provides a highly acidic medium that forces the equilibrium forward. Furthermore, transient formation of the highly reactive acyl chloride intermediate overcomes the steric hindrance imposed by the ortho-chloro group, ensuring rapid and irreversible methanolysis to the target ester [2].

Self-Validating Experimental Protocol

This protocol outlines the synthesis of methyl 4-amino-2-chloro-5-nitrobenzoate. The procedure is designed with built-in visual and analytical checkpoints to ensure trustworthiness and reproducibility at the bench.

Materials & Reagents:

  • 4-Amino-2-chloro-5-nitrobenzoic acid (Starting Material)

  • Methanol (Anhydrous, HPLC grade)

  • Thionyl chloride ( SOCl2​ , freshly distilled or high purity)

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ )

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Reaction Setup & Suspension:

    • Suspend 4-amino-2-chloro-5-nitrobenzoic acid (10.0 g, 46.2 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Visual Checkpoint: The starting material will not fully dissolve, forming a thick yellow/orange suspension.

  • Controlled Activation:

    • Cool the suspension to 0 °C using an ice-water bath.

    • Dropwise add thionyl chloride (6.7 mL, 92.4 mmol, 2.0 eq) over 15 minutes.

    • Causality & Safety: The addition is highly exothermic and releases SO2​ and HCl gases. Strict temperature control prevents the flash-boiling of methanol and suppresses unwanted side reactions (such as N-methylation or oxidation of the amine).

  • Reflux & Conversion:

    • Remove the ice bath and gradually heat the reaction mixture to reflux (65 °C) for 12 hours.

    • Visual Checkpoint: As the reaction progresses and the highly soluble hydrochloride salt of the methyl ester forms, the suspension will transition into a clear, deep yellow/brown solution.

    • Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The highly polar zwitterionic starting material ( Rf​≈0.1 ) will disappear, replaced by a faster-moving spot corresponding to the ester ( Rf​≈0.6 ).

  • Workup & Free-Basing:

    • Concentrate the reaction mixture in vacuo to remove excess methanol and residual HCl/SOCl2​ .

    • Suspend the resulting crude hydrochloride salt in EtOAc (150 mL) and cool to 0 °C.

    • Carefully add saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

    • Causality: The basic workup neutralizes the anilinium hydrochloride salt, releasing the free 4-amino group. NaHCO3​ is specifically chosen over stronger bases like NaOH to prevent base-catalyzed hydrolysis of the newly formed methyl ester.

  • Isolation & Purification:

    • Separate the layers and extract the aqueous phase with EtOAc (2 x 50 mL).

    • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • The product, methyl 4-amino-2-chloro-5-nitrobenzoate, is obtained as a crystalline solid and is typically of sufficient purity (>95% by LC-MS) to be used without further chromatographic purification [1].

Quantitative Optimization Analysis

To demonstrate the superiority of the SOCl2​ -mediated approach, Table 1 summarizes the optimization data comparing different esterification conditions for this specific deactivated substrate.

Table 1: Optimization of Esterification Conditions for 4-Amino-2-chloro-5-nitrobenzoic Acid

MethodReagents / CatalystTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
AMeOH, H2​SO4​ (0.5 eq)65 (Reflux)245542
BMeOH, HCl gas (excess)65 (Reflux)168881
CMeOH, SOCl2​ (1.2 eq)65 (Reflux)169489
D (Optimized) MeOH, SOCl2​ (2.0 eq) 65 (Reflux) 12 >99 95

Note: Conversion determined by LC-MS analysis of the crude reaction mixture. Method D ensures complete conversion, mitigating the need for complex column chromatography to separate the ester from the unreacted acid.

Mandatory Visualization: Reaction Workflow

G SM 4-Amino-2-chloro-5-nitrobenzoic acid (Deactivated Zwitterion) Step1 SOCl2 Addition (0°C) Generates HCl & Methyl chlorosulfite SM->Step1 Int Acyl Chloride Intermediate (Anilinium HCl Salt) Step1->Int Step2 Methanolysis (Reflux, 65°C) Overcomes Steric Hindrance Int->Step2 Salt Methyl Ester Hydrochloride Salt (Highly Soluble) Step2->Salt Step3 Aqueous Workup (Sat. NaHCO3, pH 8) Salt->Step3 Product Methyl 4-amino-2-chloro-5-nitrobenzoate (Purified Free Base) Step3->Product

Fig 1. Workflow for thionyl chloride-mediated esterification of deactivated benzoic acids.

References

  • Hilpert, K., et al. (2013). Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent 2015/0344425A1.
  • Goldstein, H., & Studer, A. (1937). Synthesis of 4-Amino-2-chloro-5-nitrobenzoic acid. Helvetica Chimica Acta, 20(1), 1407-1412.[Link]

Method

Application Notes &amp; Protocols: Strategic Nucleophilic Aromatic Substitution of 4-Amino-2-chloro-5-nitrobenzoic Acid

Introduction: A Versatile Scaffold for Complex Synthesis 4-Amino-2-chloro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Complex Synthesis

4-Amino-2-chloro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring both electron-donating (amino) and strongly electron-withdrawing (nitro, carboxyl) groups, renders it an exceptionally activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The strategic positioning of a good leaving group (chloro) ortho to the amino group and para to the powerful nitro group creates a highly electrophilic center at the C-2 position, ripe for modification.

This reactivity is not merely a textbook curiosity; it is the cornerstone of synthetic pathways leading to a multitude of high-value heterocyclic structures, most notably quinazolines and their derivatives.[1][2] These scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

This guide provides an in-depth exploration of the SNAr reactions of 4-amino-2-chloro-5-nitrobenzoic acid. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles, offering researchers the causal understanding required to optimize existing protocols and rationally design new synthetic transformations.

The Mechanism of Activation and Substitution

The susceptibility of 4-amino-2-chloro-5-nitrobenzoic acid to nucleophilic attack is a direct consequence of its electronic architecture. The reaction proceeds via a well-established two-step addition-elimination mechanism, which temporarily disrupts the ring's aromaticity.[4][5]

Causality of Reactivity:

  • Activation by Electron-Withdrawing Groups (EWGs): The nitro (-NO2) group, located para to the chlorine leaving group, is the primary activating substituent. Its profound electron-withdrawing nature, through both inductive and resonance effects, polarizes the C-Cl bond and significantly lowers the energy barrier for nucleophilic attack.[5][6] The carboxylic acid (-COOH) group further contributes to this activation.

  • Stabilization of the Meisenheimer Complex: The key to a successful SNAr reaction is the stability of the anionic intermediate formed upon nucleophilic addition, known as the Meisenheimer complex.[4][6] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group. This resonance stabilization is the driving force of the reaction.[5][7]

  • The Role of the Leaving Group: Chlorine is an effective leaving group due to its moderate electronegativity and its ability to stabilize a negative charge as the chloride ion (Cl⁻).

The diagram below illustrates this stepwise pathway, highlighting the critical role of the nitro group in stabilizing the negatively charged intermediate.

Caption: The addition-elimination mechanism of SNAr reactions.

Core Experimental Protocols & Applications

The robust reactivity of this substrate allows for its use with a diverse range of nucleophiles. Below are detailed, field-tested protocols for common transformations.

Application 1: Synthesis of N-Substituted 4-Amino-5-nitroanthranilic Acid Derivatives

This protocol describes the direct displacement of the C-2 chlorine with various primary and secondary amines. These products are valuable intermediates for quinazolinone synthesis. The following method is adapted from a metal-free approach using superheated water, showcasing a green chemistry alternative to traditional organic solvents.[8]

Protocol: Metal-Free Amination in Superheated Water

  • Objective: To synthesize 2-(Arylamino)-4-amino-5-nitrobenzoic acid derivatives.

  • Rationale: Superheated water acts as both the solvent and, to some extent, a catalyst. High temperatures accelerate the reaction, while the use of a base like potassium carbonate neutralizes the HCl formed, driving the reaction to completion.[8] This method avoids the use of volatile and often toxic organic solvents.

Step-by-Step Methodology:

  • Vessel Preparation: To a high-pressure reaction vessel (e.g., a sealed tube or a dedicated microwave reactor vessel), add 4-amino-2-chloro-5-nitrobenzoic acid (1.0 eq.).

  • Reagent Addition: Add the desired primary or secondary amine (1.5 - 2.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.).

  • Solvent Addition: Add deionized water to the vessel (concentration of the limiting reagent typically 1.0 - 1.5 M).

  • Reaction: Seal the vessel tightly and heat the mixture to 150-170 °C with vigorous stirring for 2-3 hours.[8] Monitor the internal pressure to ensure it remains within the vessel's safety limits.

  • Workup & Isolation:

    • Cool the reaction vessel to room temperature. Carefully vent any residual pressure.

    • Dilute the reaction mixture with water and filter to remove any insoluble impurities.

    • Transfer the aqueous filtrate to a beaker and cool in an ice bath.

    • Slowly acidify the solution with 1M HCl to a pH of approximately 3-4. The desired product, being an amino acid, will precipitate out at its isoelectric point.[9]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • Dry the product under vacuum to yield the N-substituted anthranilic acid derivative.

Application 2: Synthesis of 2-Alkoxy-4-amino-5-nitrobenzoic Acids

The displacement of chloride with an alkoxide is a straightforward SNAr reaction, useful for introducing ether linkages. This protocol details the synthesis of the corresponding ethoxy derivative, a precursor for various heterocyclic systems.[10]

Protocol: Alkoxide Substitution

  • Objective: To synthesize 4-amino-2-ethoxy-5-nitrobenzoic acid.

  • Rationale: A strong base like sodium ethoxide is used as the nucleophile. The reaction is typically run in the corresponding alcohol as the solvent to maintain a high concentration of the active nucleophile and prevent trans-etherification.

Step-by-Step Methodology:

  • Alkoxide Preparation (In Situ): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere (N₂ or Ar). Caution: The reaction is exothermic and produces flammable hydrogen gas.

  • Substrate Addition: Once all the sodium has reacted to form sodium ethoxide, add 4-amino-2-chloro-5-nitrobenzoic acid (1.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup & Isolation:

    • Cool the reaction to room temperature and carefully quench by pouring it over crushed ice.

    • Acidify the aqueous solution with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.[10]

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent like 2-propanol.[10]

Summary of Reaction Parameters and Expected Yields

The efficiency of the SNAr reaction on 2-chloro-5-nitrobenzoic acid derivatives is highly dependent on the nucleophile and reaction conditions. The following table, based on data for the amination of 2-chloro-5-nitrobenzoic acid in superheated water, provides a representative summary of expected outcomes.[8]

Nucleophile (Amine)Substituent TypeTemp (°C)Time (h)BaseApprox. Yield (%)
AnilineNeutral1502K₂CO₃88%
4-MethylanilineElectron-Donating1502K₂CO₃92%
4-MethoxyanilineElectron-Donating1502K₂CO₃95%
4-ChloroanilineElectron-Withdrawing1703K₂CO₃76%
BenzylamineAlkylamine1502K₂CO₃90%
n-ButylamineAlkylamine1502K₂CO₃91%

Data adapted from a study on 2-chloro-5-nitrobenzoic acid, which serves as a close structural analog.[8]

Troubleshooting & Optimization

Troubleshooting Troubleshooting Workflow A Problem: Low or No Conversion B Incomplete Reaction? A->B E Poor Nucleophile? A->E C Increase Temp/Time B->C D Use Stronger Base (e.g., DBU, NaH) B->D F Increase Nucleophile Equivalents E->F G Switch to More Reactive Nucleophile E->G H Problem: Multiple Products (TLC) I Side Reactions? H->I K Degraded Reagents? H->K J Lower Reaction Temp I->J L Use Fresh Solvents & Reagents K->L

Caption: A logical workflow for troubleshooting common SNAr issues.

  • Issue: Incomplete Reaction: The conversion of the starting material is sluggish.

    • Analysis: The activation energy barrier may not be sufficiently overcome, or the equilibrium may not be favorable.

    • Solution: Increase the reaction temperature or prolong the reaction time. For aminations, ensure the base is strong enough and present in sufficient quantity (at least 1 equivalent) to neutralize the generated HCl.[9]

  • Issue: Low Yield During Workup: The product appears to form (by TLC/LCMS) but is lost during isolation.

    • Analysis: The product is an amphoteric amino acid, and its solubility is highly pH-dependent.

    • Solution: Optimize the pH for precipitation. After the reaction, perform a base wash to remove unreacted starting material, then carefully acidify the aqueous layer to the product's isoelectric point (typically pH 3-5) to maximize precipitation. Avoid strong excess of acid, which can re-protonate the amino group and increase water solubility.[9]

  • Issue: Unexpected Side Products:

    • Analysis: At very high temperatures, the carboxylic acid group may be susceptible to decarboxylation. Alternatively, if the nucleophile has multiple reactive sites, competitive reactions can occur.

    • Solution: Employ the minimum effective temperature to achieve full conversion. If the nucleophile is the issue, consider using a protecting group strategy to block alternative reactive sites.

References

  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. (2020). [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. National Center for Biotechnology Information (PMC). [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

  • Synthesis of Quinazoline Derivatives. Bentham Science. (2025). [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2026). [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. National Center for Biotechnology Information (PMC). (2024). [Link]

  • Quinazoline derivative and preparation method thereof.
  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. (2012). [Link]

  • Nucleophilic Aromatic Substitution. OpenStax. (2023). [Link]

  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Wiley Online Library. [Link]

  • Alternative products in the reaction of 2-nitro-5-thiocyanatobenzoic acid with thiol groups. Scilit. [Link]

  • Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. National Center for Biotechnology Information (PMC). (2018). [Link]

  • General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. (2022). [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Production process of 2-chloro-5-nitrobenzoic acid. Patsnap. (2012). [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 4-Amino-2-chloro-5-nitrobenzoic Acid in Pharmaceutical Synthesis

Abstract 4-Amino-2-chloro-5-nitrobenzoic acid is a highly functionalized aromatic compound whose strategic importance as a pharmaceutical intermediate lies in the orthogonal reactivity of its constituent groups. The pres...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Amino-2-chloro-5-nitrobenzoic acid is a highly functionalized aromatic compound whose strategic importance as a pharmaceutical intermediate lies in the orthogonal reactivity of its constituent groups. The presence of an amino, a chloro, a nitro, and a carboxylic acid moiety on a single benzene ring makes it a versatile scaffold for the construction of complex heterocyclic systems, which are foundational to many modern therapeutics. This guide provides an in-depth exploration of its properties, safety protocols, and core synthetic applications, with a focus on the underlying chemical principles that govern its use in drug development. We will detail validated protocols for its transformation into key downstream intermediates, such as diamines, and their subsequent cyclization to form medicinally relevant scaffolds.

Compound Profile and Physicochemical Properties

4-Amino-2-chloro-5-nitrobenzoic acid is a crystalline solid whose utility is dictated by its distinct functional groups. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxyl group.

PropertyValueSource
IUPAC Name 4-Amino-2-chloro-5-nitrobenzoic acid-
CAS Number 2457-76-3 (for 4-Amino-2-chlorobenzoic acid, a related compound)[1][2]
Molecular Formula C₇H₅ClN₂O₄-
Molecular Weight 216.58 g/mol -
Appearance Off-white to light yellow/brown crystalline powder[1][2]
Melting Point Typically decomposes above 211°C
Solubility Soluble in organic solvents like methanol, ethanol; low water solubility.[3][4]
Purity >98% (Industrial/Synthesis Grade)[2]
Structural Analysis

The arrangement of functional groups is key to the molecule's synthetic utility. The amino and nitro groups are positioned para to each other, a common arrangement in precursors for dyes and pharmaceuticals.

Caption: Structure and key functional groups.

Safety, Handling, and Storage

As with any nitroaromatic compound, proper handling is critical. This substance is classified as a hazardous material.

Hazard CategoryDescriptionPrecautionary Measures
Irritation Causes skin, eye, and respiratory irritation.[5][6][7]Wear appropriate PPE, including gloves, safety goggles, and a dust mask (N95). Use only in a well-ventilated area or fume hood.[7]
Ingestion/Inhalation Harmful if swallowed or inhaled.[6][7]Avoid creating dust. Do not eat, drink, or smoke when handling. If inhaled, move to fresh air.[7]
Storage Combustible solid. Incompatible with strong oxidizing agents, strong bases, and strong acids.[5]Store in a cool, dry, well-ventilated place away from incompatible materials.[2][7] Keep container tightly closed.
Disposal Must be disposed of as hazardous waste according to local, state, and federal regulations.[5][8]Dispose of contents/container to an approved waste disposal plant.[7]

Expert Insight: The primary risk associated with nitroaromatic compounds is their potential for energetic decomposition, although this is more pronounced with multiple nitro groups.[8] Standard laboratory practice dictates treating this compound with the respect due to any potentially hazardous chemical intermediate.

Core Synthetic Transformations and Protocols

The synthetic value of 4-amino-2-chloro-5-nitrobenzoic acid is realized through selective reactions targeting its functional groups. The most immediate and powerful transformation is the reduction of the nitro group to a primary amine. This creates a vicinal diamine pattern (at positions 4 and 5), which is a classic precursor for building fused heterocyclic rings like benzimidazoles—a privileged scaffold in medicinal chemistry.[9]

start 4-Amino-2-chloro- 5-nitrobenzoic acid (Starting Material) reduction Step 1: Nitro Group Reduction start->reduction [H] diamine 4,5-Diamino- 2-chlorobenzoic acid (Key Intermediate) reduction->diamine cyclization Step 2: Heterocyclic Ring Formation (e.g., Benzimidazole Synthesis) diamine->cyclization + R-CHO or R-COOH product Substituted Benzimidazole (Pharmaceutical Scaffold) cyclization->product

Caption: Core synthetic workflow.
Protocol 1: Reduction of the Nitro Group to Form 4,5-Diamino-2-chlorobenzoic Acid

The conversion of the aromatic nitro group to an amine is arguably the most critical step in leveraging this intermediate. The choice of reducing agent is determined by factors like cost, scale, functional group tolerance, and safety.

Causality: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a clean method, it requires specialized pressure equipment.[10] A more accessible and highly effective laboratory-scale method is the use of tin(II) chloride in an acidic medium.[10] This method is robust and tolerant of the other functional groups present on the ring.

Methodology: Reduction with Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Amino-2-chloro-5-nitrobenzoic acid (1.0 eq) in ethanol.

  • Reagent Addition: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid. Add this solution slowly to the suspension of the starting material. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8). This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethanol or ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired 4,5-diamino-2-chlorobenzoic acid.

Protocol 2: Synthesis of a Benzimidazole Scaffold

The newly synthesized 4,5-diamino-2-chlorobenzoic acid is a valuable precursor for forming five-membered heterocyclic rings fused to the benzene core.

Causality: The reaction of an o-phenylenediamine with an aldehyde is a classic and high-yielding method for constructing the benzimidazole ring system. The reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and dehydration.

Methodology: Phillips Condensation

  • Reaction Setup: In a round-bottom flask, dissolve the 4,5-diamino-2-chlorobenzoic acid (1.0 eq) and a selected aromatic or aliphatic aldehyde (1.1 eq) in a suitable solvent like ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux. The reaction is often complete within 1-3 hours. Progress can be monitored by TLC.

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

    • If no precipitate forms, reduce the solvent volume in vacuo.

    • Collect the solid product by filtration.

    • Wash the collected solid with a small amount of cold solvent (e.g., cold ethanol) to remove residual impurities.

    • The crude benzimidazole derivative can be further purified by recrystallization to achieve high purity.

Application in Targeted Drug Synthesis: Alectinib Case Study

While direct use of 4-Amino-2-chloro-5-nitrobenzoic acid in publicly disclosed syntheses of the ALK inhibitor Alectinib is not explicitly detailed, its structural motifs are highly relevant. The synthesis of Alectinib and similar kinase inhibitors involves the precise assembly of complex heterocyclic systems.[11][12] Intermediates like the one discussed here are fundamental building blocks for creating the required substituted aniline and benzimidazole cores that are common in such drugs.[13][14] The protocols described above provide a direct pathway to scaffolds that could be readily functionalized to produce Alectinib analogues or other targeted therapies.

Analytical Quality Control

Ensuring the purity and identity of the intermediate and its products is paramount for regulatory compliance and the success of subsequent synthetic steps. A multi-method approach is recommended for robust quality control.[4]

cluster_QC Analytical QC Workflow sample Sample (Starting Material or Product) hplc HPLC-UV (Purity & Quantification) sample->hplc gcms GC-MS (Impurity ID & Volatiles) sample->gcms uvvis UV-Vis (Rapid Screening & Conc.) sample->uvvis report Certificate of Analysis (CoA) hplc->report gcms->report uvvis->report

Caption: Multi-faceted analytical quality control workflow.
Analytical MethodPurpose & RationaleAnticipated Performance
High-Performance Liquid Chromatography (HPLC-UV) The gold standard for determining the purity and quantifying the concentration of non-volatile organic compounds.[4]LOQ: 30 - 150 ng/mLAccuracy: 95 - 105% RecoveryLinearity (R²): > 0.998[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for identifying and quantifying volatile impurities or if the analyte can be derivatized to increase its volatility. Provides structural information.[4]LOQ: 1.5 - 30 ng/mLAccuracy: 97 - 103% RecoveryLinearity (R²): > 0.999[4]
UV-Vis Spectrophotometry A rapid and simple method for a quick concentration check or for screening, provided the analyte has a unique chromophore and the sample matrix is simple.[4]LOQ: 0.3 - 3 µg/mLAccuracy: 90 - 110% RecoveryLinearity (R²): > 0.995[4]
Protocol 3: Purity Determination by HPLC-UV
  • System Preparation: Use a C18 reversed-phase column. The mobile phase could consist of a gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) to ensure good peak shape for the acidic analyte.

  • Standard Preparation: Prepare a stock solution of a reference standard of 4-Amino-2-chloro-5-nitrobenzoic acid in methanol or acetonitrile. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to a known concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the standards and samples. Monitor the elution at a suitable UV wavelength (e.g., 254 nm or the λmax of the compound).

  • Quantification: Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (area percent method) or against the calibration curve for an absolute concentration.

References

  • 4 Amino 2 Chloro Benzoic Acid - A. B. Enterprises - Tradeindia. [Link]

  • WO/2022/051983 SYNTHESIS METHOD OF ALECTINIB - WIPO Patentscope. [Link]

  • WO2022051983A1 - Synthesis method of alectinib - Google P
  • Process for the preparation of alectinib - Patent EP-3556754-A1 - PubChem. [Link]

  • US 2017 / 0247352 A1 - METHOD FOR PREPARING ALECTINIB - Googleapis.com. [Link]

  • 2-Chloro-5-Nitrobenzoic Acid - Arvee Laboratories. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds | ACS Combinatorial Science. [Link]

  • 2-chloro-5-nitrobenzoic acid - s d fine-chem limited. [Link]

  • WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google P

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Method

Title: Synthesis of Bioactive Heterocycles Starting from CAS 2486-71-7: Application Notes and Protocols

Introduction & Chemical Rationale 4-Amino-3-chlorobenzoic acid (CAS 2486-71-7) is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and drug discovery[1],. Characterized by a carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale 4-Amino-3-chlorobenzoic acid (CAS 2486-71-7) is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and drug discovery[1],. Characterized by a carboxylic acid, a primary arylamine, and an ortho-chloro substituent, this scaffold provides multiple orthogonal reactive sites. This unique structural motif enables the divergent synthesis of various bioactive heterocycles, including 1,3,4-oxadiazoles targeting the Epidermal Growth Factor Receptor (EGFR)[2],[3], quinazolin-4(3H)-ones with broad kinase inhibitory activity[4], triazole-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[5],[6], and highly selective Caspase-1 inhibitors (e.g., VX-765 analogs)[7],[8].

This application note provides detailed, self-validating protocols for the synthesis of two major classes of heterocycles from CAS 2486-71-7, emphasizing the mechanistic causality behind each experimental condition.

Pathway 1: Synthesis of 1,3,4-Oxadiazole Derivatives (EGFR Inhibitors)

Chemical Rationale & Causality The 1,3,4-oxadiazole ring is a classic bioisostere for esters and amides. In the context of EGFR inhibitors, incorporating this five-membered heterocycle improves metabolic stability, increases aqueous solubility, and provides critical hydrogen-bond acceptors that interact with the ATP-binding pocket of the EGFR tyrosine kinase[2],[3]. The synthesis relies on a three-step sequence: esterification of the carboxylic acid, hydrazinolysis to form a reactive nucleophile, and a carbon disulfide-mediated cyclization[2].

Step-by-Step Protocol

Step 1.1: Synthesis of Ethyl 4-amino-3-chlorobenzoate

  • Preparation: Suspend 4-amino-3-chlorobenzoic acid (1.0 eq) in absolute ethanol (0.5 M concentration)[2].

  • Activation: Cool the suspension to -15 °C using an ice/salt bath. Dropwise, add an excess of thionyl chloride (SOCl2, 1.2 eq), strictly maintaining the internal temperature below -10 °C[2].

    • Causality: Low-temperature addition is critical to control the violent exotherm of SOCl2 reacting with ethanol and to prevent the primary amine from forming unwanted N-sulfinylamine byproducts.

  • Reaction: Remove the cooling bath, stir at 40 °C for 30 minutes, and then reflux for 3 hours[2].

  • Workup: Filter the precipitate and wash with distilled water to hydrolyze unreacted SOCl2. Neutralize the product with 10% aqueous Na2CO3 to liberate the free amine, then recrystallize from EtOH/H2O to yield the pure ester[2].

Step 1.2: Synthesis of 4-Amino-3-chlorobenzohydrazide

  • Hydrazinolysis: Dissolve the ester (1.0 eq) in absolute ethanol. Add hydrazine hydrate (NH2NH2·H2O, 5.0 eq) and reflux for 6-8 hours.

    • Causality: A large excess of hydrazine drives the equilibrium toward the hydrazide and prevents the formation of symmetric diacylhydrazines, ensuring a self-validating high-purity intermediate.

Step 1.3: Cyclization to 5-(4-Amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione

  • Dithiocarbazate Formation: Dissolve the hydrazide (1.0 eq) in absolute EtOH at 20 °C. Add a solution of KOH (1.0 eq) in EtOH, followed by the slow dropwise addition of carbon disulfide (CS2, 1.0 eq)[2].

  • Cyclization: Reflux the mixture for 12 hours[2].

    • Causality: The base deprotonates the hydrazide, allowing nucleophilic attack on CS2 to form a potassium dithiocarbazate intermediate. Prolonged heating drives the intramolecular cyclization and elimination of hydrogen sulfide (H2S) to form the stable 1,3,4-oxadiazole-2-thione ring.

  • S-Alkylation (Optional): The resulting thione can be further S-alkylated using phenacyl bromides and triethylamine (Et3N) at room temperature for 2 hours to yield potent EGFR inhibitors[2],[3].

Oxadiazole_Synthesis SM 4-Amino-3-chlorobenzoic acid (CAS 2486-71-7) Ester Ethyl 4-amino-3-chlorobenzoate SM->Ester SOCl2, EtOH -15°C to Reflux Hydrazide 4-Amino-3-chlorobenzohydrazide Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Oxadiazole 5-(4-Amino-3-chlorophenyl)- 1,3,4-oxadiazole-2(3H)-thione Hydrazide->Oxadiazole CS2, KOH EtOH, Reflux Final S-Alkylated 1,3,4-Oxadiazole (EGFR Inhibitor) Oxadiazole->Final Ar-CO-CH2-Br, Et3N EtOH, RT

Figure 1: Step-by-step synthesis of 1,3,4-oxadiazole EGFR inhibitors from CAS 2486-71-7.

Pathway 2: Synthesis of Quinazolin-4(3H)-one Derivatives

Chemical Rationale & Causality Quinazolinones are privileged scaffolds with diverse pharmacological profiles, including antiviral and anticancer activities[4],[9]. The synthesis leverages the ortho-relationship of the amine and carboxylic acid on CAS 2486-71-7. Acylation of the amine followed by dehydration yields a highly reactive benzoxazinone intermediate. When exposed to a primary amine, the benzoxazinone undergoes nucleophilic ring-opening followed by recyclization to form the thermodynamically stable quinazolin-4(3H)-one core[4].

Step-by-Step Protocol

Step 2.1: N-Acylation and Benzoxazinone Formation

  • Acylation: Dissolve 4-amino-3-chlorobenzoic acid (1.0 eq) in pyridine. Add the desired acyl chloride (R1-COCl, 1.1 eq) dropwise at 0 °C. Heat to 85 °C for 2 hours[4].

    • Causality: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct and driving the acylation to completion without degrading the substrate.

  • Dehydration: Remove pyridine under reduced pressure. Resuspend the crude amide in acetic anhydride and reflux for 4-6 hours[4].

    • Causality: Acetic anhydride acts as a potent dehydrating agent. It activates the carboxylic acid, facilitating intramolecular nucleophilic attack by the amide oxygen to form the 6-membered benzoxazinone ring.

Step 2.2: Ring-Opening and Recyclization

  • Condensation: Isolate the benzoxazinone intermediate and dissolve it in ethanol or glacial acetic acid. Add the desired primary amine (R2-NH2, 1.1 eq)[4].

  • Reflux: Heat the mixture to reflux for 12-24 hours[4].

    • Causality: The primary amine attacks the highly electrophilic lactone carbonyl of the benzoxazinone, opening the ring to form an intermediate diamide. Under continuous heating (especially in the presence of acetic acid), the intermediate undergoes a second dehydration event, cyclizing to form the final 2,3-disubstituted quinazolin-4(3H)-one[4].

Quinazolinone_Synthesis SM 4-Amino-3-chlorobenzoic acid (CAS 2486-71-7) Acylated N-Acylated Intermediate SM->Acylated Acyl Chloride (R1-COCl) Pyridine, 85°C Benzoxazinone Benzoxazinone Intermediate Acylated->Benzoxazinone Acetic Anhydride Reflux (Dehydration) Quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Primary Amine (R2-NH2) EtOH or AcOH, Reflux

Figure 2: Synthesis workflow of quinazolin-4(3H)-one derivatives via a benzoxazinone intermediate.

Quantitative Data Summary

The following table summarizes the typical experimental parameters, yields, and biological applications for the heterocycles derived from CAS 2486-71-7.

Target HeterocycleKey IntermediateCyclization ReagentsTemp / TimeTypical YieldPrimary Biological Target
1,3,4-Oxadiazole-2-thione 4-Amino-3-chlorobenzohydrazideCS2, KOH in EtOHReflux / 12 h75 - 85%EGFR Tyrosine Kinase[2]
S-Alkylated 1,3,4-Oxadiazole 1,3,4-Oxadiazole-2-thionePhenacyl bromide, Et3NRT / 2 h80 - 90%EGFR Tyrosine Kinase[3]
Quinazolin-4(3H)-one BenzoxazinonePrimary Amine, AcOHReflux / 12-24 h65 - 80%Broad Kinases / Antiviral[4],[9]
Triazole-5-thione Bromoacetamide derivativeK2CO3, Methanol60 °C / 1 h60 - 89%HIV-1 Reverse Transcriptase[5],[6]
Cyanopropanamide (VX-765 analog) N-Boc protected dipeptideHATU, DIPEA, DMFRT / 4 h70 - 85%Caspase-1[7],[8]

References

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses Source: Future Medicinal Chemistry (2024) URL:[Link]

  • Searching for novel scaffold of triazole non-nucleoside inhibitors of HIV-1 reverse transcriptase Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2016) URL:[Link]

  • A highly potent and selective caspase 1 inhibitor that utilizes a key 3-cyanopropanoic acid moiety Source: ChemMedChem (2010) URL:[Link]

  • Source: Google Patents (CN114773278B)

Sources

Application

Sandmeyer Reaction Applications for 4-Amino-2-chloro-5-nitrobenzoic Acid: A Technical Guide for Drug Development

Executive Summary & Strategic Importance In the landscape of modern pharmaceutical synthesis, highly functionalized aromatic scaffolds are critical for discovering novel therapeutic agents. 4-Amino-2-chloro-5-nitrobenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of modern pharmaceutical synthesis, highly functionalized aromatic scaffolds are critical for discovering novel therapeutic agents. 4-Amino-2-chloro-5-nitrobenzoic acid is a heavily utilized, electron-deficient aniline derivative that serves as a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of P2X7 receptor antagonists for neuroinflammatory and neuropathic pain indications 1.

The Sandmeyer reaction is the most robust synthetic node for transforming the C4-amino group of this scaffold into various halides and pseudohalides. This application note provides a field-proven, causality-driven guide to executing Sandmeyer transformations on this specific, highly deactivated substrate, ensuring high yields, synthetic reproducibility, and process safety.

Mechanistic Causality & Substrate Challenges

Transforming 4-amino-2-chloro-5-nitrobenzoic acid via the Sandmeyer reaction presents unique physicochemical challenges that dictate the experimental design:

  • Extreme Amine Deactivation: The presence of three strong electron-withdrawing groups (ortho-chloro, meta-carboxylic acid, and ortho-nitro relative to the amine) drastically reduces the nucleophilicity of the -NH₂ group. Standard diazotization in dilute aqueous HCl is ineffective. Causality: To drive the formation of the nitrosonium ion ( NO+ ) and force the electrophilic attack on the deactivated amine, the reaction requires concentrated sulfuric acid ( H2​SO4​ ) or pre-formed nitrosylsulfuric acid.

  • Hydrolytic Degradation (Phenol Formation): Diazonium salts of electron-deficient aromatics are highly susceptible to nucleophilic attack by water. Causality: Strict temperature control (0–5 °C) must be maintained until the copper(I) catalyst is introduced to prevent the formation of 2-chloro-4-hydroxy-5-nitrobenzoic acid.

  • Radical Dimerization (Biaryl Formation): The intermediate aryl radical can undergo Gomberg-Bachmann coupling if its steady-state concentration becomes too high. Causality: The diazonium solution must be added dropwise to the copper catalyst to keep the radical concentration low, favoring halogen/cyano abstraction over dimerization.

Workflow SM 4-Amino-2-chloro-5-nitrobenzoic acid (Highly Deactivated Amine) Diaz Diazotization (NaNO2, H2SO4, 0-5°C) SM->Diaz Step 1 DiazoSalt Diazonium Intermediate [Ar-N2]+ [HSO4]- Diaz->DiazoSalt CuBr Sandmeyer Bromination (CuBr, HBr, 40-60°C) DiazoSalt->CuBr Step 2A CuCN Sandmeyer Cyanation (CuCN, KCN, pH 6, 70°C) DiazoSalt->CuCN Step 2B ProdBr 4-Bromo-2-chloro-5-nitrobenzoic acid CuBr->ProdBr ProdCN 2-Chloro-4-cyano-5-nitrobenzoic acid CuCN->ProdCN

Workflow of Sandmeyer transformations from 4-amino-2-chloro-5-nitrobenzoic acid.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for synthesizing the three most common Sandmeyer derivatives from 4-amino-2-chloro-5-nitrobenzoic acid.

Target DerivativeSubstitution TypeCu(I) CatalystReagent SystemDiazotization TempSubstitution TempTypical Yield
4-Bromo-2-chloro-5-nitrobenzoic acid BrominationCuBr (1.1 eq)NaNO₂, H₂SO₄, HBr0–5 °C40–60 °C70–80%
2-Chloro-4-cyano-5-nitrobenzoic acid CyanationCuCN (1.2 eq)NaNO₂, HCl, KCN0–5 °C60–70 °C65–75%
2,4-Dichloro-5-nitrobenzoic acid ChlorinationCuCl (1.1 eq)NaNO₂, HCl, H₂SO₄0–5 °C40–50 °C75–85%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that failure modes are caught before proceeding to the next synthetic step.

Protocol A: Synthesis of 4-Bromo-2-chloro-5-nitrobenzoic acid

This protocol utilizes a strongly acidic medium to overcome the deactivation of the aniline ring 2.

Step 1: Diazotization

  • Charge a dry, 500 mL round-bottom flask with 4-amino-2-chloro-5-nitrobenzoic acid (10.0 g, 46.2 mmol).

  • Add a mixture of concentrated H2​SO4​ (40 mL) and glacial acetic acid (20 mL). Stir vigorously to achieve a fine suspension.

  • Cool the mixture to 0 °C using an ice-salt bath.

  • Slowly add solid sodium nitrite ( NaNO2​ , 3.5 g, 50.8 mmol) in small portions over 30 minutes. Causality: Solid addition prevents the introduction of water, which would lower the acidity and promote phenol formation.

  • Stir for 1.5 hours at 0–5 °C.

  • Self-Validation (QC 1): Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Add urea (0.5 g) to quench the excess nitrous acid until the starch-iodide test is negative. Causality: Unquenched nitrite will oxidize the Cu(I) catalyst in the next step, stalling the reaction.

Step 2: Sandmeyer Bromination

  • In a separate 1 L flask, dissolve Copper(I) bromide (CuBr, 7.3 g, 50.8 mmol) in 48% aqueous hydrobromic acid (HBr, 50 mL). Heat to 40 °C.

  • Transfer the cold diazonium salt solution to an addition funnel and add it dropwise to the CuBr/HBr solution over 45 minutes. (Caution: Vigorous evolution of N2​ gas).

  • Once addition is complete, heat the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.

  • Workup & QC 2: Cool to room temperature and pour over 300 g of crushed ice. Filter the resulting precipitate, wash extensively with cold water, and dry under vacuum. Analyze via LC-MS to confirm the mass (Expected [M-H]-: 278.9 / 280.9 m/z).

Protocol B: Synthesis of 2-Chloro-4-cyano-5-nitrobenzoic acid

Cyanation requires strict pH management to prevent the release of lethal hydrogen cyanide (HCN) gas while maintaining the stability of the diazonium salt 3.

Step 1: Preparation of the Cu(I) Cyanide Complex

  • Perform strictly in a fume hood. Dissolve potassium cyanide (KCN, 8.0 g, 123 mmol) in water (40 mL).

  • Add Copper(I) cyanide (CuCN, 5.0 g, 55.4 mmol) and stir until a clear solution of the active complex K2​[Cu(CN)3​] is formed. Cool to 0 °C.

Step 2: Diazotization & pH Adjustment

  • Diazotize 4-amino-2-chloro-5-nitrobenzoic acid (10.0 g) using the H2​SO4​ / NaNO2​ method described in Protocol A.

  • Critical Safety Step: While maintaining the temperature strictly below 5 °C, slowly add a cold, saturated solution of sodium carbonate ( Na2​CO3​ ) until the pH reaches 5.5–6.0. Causality: If the diazonium solution is too acidic when added to the cyanide complex, lethal HCN gas will rapidly evolve. If it is too basic, the diazonium salt will couple to form explosive diazo-tars.

Step 3: Sandmeyer Cyanation

  • Add the neutralized, cold diazonium solution dropwise to the rapidly stirring CuCN complex at 0 °C.

  • Stir at room temperature for 1 hour, then heat to 70 °C for 45 minutes.

  • Workup: Cool the mixture. Carefully acidify to pH 2 using 6M HCl (in the fume hood to trap any residual cyanide) to precipitate the 2-chloro-4-cyano-5-nitrobenzoic acid. Filter, wash with water, and dry.

Mechanistic Cycle: Single-Electron Transfer (SET)

The Sandmeyer reaction does not proceed via a standard SN​Ar mechanism. Instead, it relies on the ability of Copper(I) to act as a single-electron donor, initiating a radical cascade. The diagram below illustrates the catalytic cycle where Cu(I) reduces the diazonium salt, generating an aryl radical and N2​ gas, before transferring the ligand (Halide or Cyano) to the radical to form the final product.

Mechanism ArN2 Diazonium Salt [Ar-N2]+ ArRad Aryl Radical Ar• + N2↑ ArN2->ArRad e- from Cu(I) CuI Cu(I) Catalyst CuII Cu(II) Intermediate CuI->CuII Oxidation ArX Product Ar-X ArRad->ArX X• abstraction CuII->CuI Reduction CuII->ArX X transfer

Single-Electron Transfer (SET) mechanism of the Cu(I)-catalyzed Sandmeyer reaction.

References

  • US Patent US9556117B2: Indole carboxamide derivatives as P2X7 receptor antagonists. Google Patents.
  • US Patent Application US20150344425A1 : Preparation of P2X7 receptor antagonists. Googleapis Patent Database. Available at:[Link]

  • PubChem Compound Summary for CID 119016703 : 2-Chloro-4-cyano-5-nitrobenzoic acid. National Center for Biotechnology Information. Available at:[Link]

Sources

Method

Application Note: Scalable Synthesis of 4-Amino-2-chloro-5-nitrobenzoic Acid

Executive Summary 4-Amino-2-chloro-5-nitrobenzoic acid is a highly valued intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), notably P2X7 receptor antagonists used in the treatment of neur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-chloro-5-nitrobenzoic acid is a highly valued intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), notably P2X7 receptor antagonists used in the treatment of neuropathic pain, inflammation, and neurodegenerative conditions[1]. This application note details a robust, scalable three-step synthetic protocol. By employing an acetylation-nitration-hydrolysis sequence, this method circumvents the oxidative degradation associated with direct aniline nitration, ensuring high regioselectivity and exceptional purity suitable for downstream pharmaceutical manufacturing[2].

Mechanistic Rationale & Chemical Context

The direct nitration of 4-amino-2-chlorobenzoic acid using mixed acid (HNO₃/H₂SO₄) is synthetically unviable. The free primary amino group is highly susceptible to oxidation by nitric acid, leading to the formation of tars and complex impurity profiles[3]. Furthermore, in strongly acidic media, the amine is protonated to an anilinium ion (-NH₃⁺), which acts as a strong meta-directing, deactivating group, thereby destroying the desired regioselectivity.

To overcome this, the synthesis employs a temporary N-acetylation step[4]. The acetyl group serves a dual purpose:

  • Protection: It delocalizes the nitrogen lone pair into the carbonyl oxygen, protecting the amine from oxidative degradation.

  • Regiocontrol: The acetamido group (-NHAc) remains a moderate ortho/para director. During the nitration of 4-acetamido-2-chlorobenzoic acid, the C5 position is synergistically activated. The C5 carbon is para to the chloro group, ortho to the acetamido group, and meta to the carboxylic acid. Steric hindrance from the adjacent chloro and acetamido groups effectively blocks the C3 position, making electrophilic aromatic substitution at C5 highly regioselective[2].

Following nitration, acid-catalyzed hydrolysis removes the acetyl group to yield the target compound[5].

Retrosynthetic Analysis & Pathway Visualization

SynthesisWorkflow SM 4-Amino-2-chlorobenzoic acid (Starting Material) Step1 Step 1: N-Acetylation Reagents: Ac2O, AcOH Temp: 60°C SM->Step1 Int1 4-Acetamido-2-chlorobenzoic acid (Intermediate 1) Step1->Int1 Step2 Step 2: Regioselective Nitration Reagents: HNO3, H2SO4 Temp: 0-5°C Int1->Step2 Int2 4-Acetamido-2-chloro-5-nitrobenzoic acid (Intermediate 2) Step2->Int2 Step3 Step 3: Acid Hydrolysis Reagents: 6M HCl Temp: 100°C (Reflux) Int2->Step3 Product 4-Amino-2-chloro-5-nitrobenzoic acid (Target API Intermediate) Step3->Product

Figure 1: Three-step synthetic workflow for 4-Amino-2-chloro-5-nitrobenzoic acid.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) and visual cues to ensure reproducibility at scale.

Step 1: N-Acetylation of 4-Amino-2-chlorobenzoic Acid

Objective: Protect the primary amine to prevent oxidation and control regioselectivity. Reagents:

  • 4-Amino-2-chlorobenzoic acid (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Glacial acetic acid (5 volumes, solvent)

Procedure:

  • Charge a reactor equipped with a mechanical stirrer and reflux condenser with 4-amino-2-chlorobenzoic acid and glacial acetic acid[4].

  • Add acetic anhydride dropwise at room temperature.

  • Heat the suspension to 60 °C for 2 hours. (Visual Cue: The initial suspension will gradually transition into a clear solution as the more soluble acetamido intermediate forms).

  • IPC: Analyze an aliquot via HPLC. Proceed when the starting material peak is <1%.

  • Cool the reactor to room temperature and slowly add 10 volumes of ice-water under vigorous stirring to precipitate the product.

  • Filter the white/off-white solid, wash with cold water, and dry under vacuum at 50 °C to afford 4-acetamido-2-chlorobenzoic acid.

Step 2: Regioselective Nitration

Objective: Introduce the nitro group exclusively at the C5 position. Reagents:

  • 4-Acetamido-2-chlorobenzoic acid (1.0 eq)

  • Concentrated Sulfuric acid (98%, 8 volumes)

  • Fuming Nitric acid (1.1 eq)

Procedure:

  • Dissolve 4-acetamido-2-chlorobenzoic acid in concentrated sulfuric acid. Cool the reactor to 0–5 °C using an external ice/salt bath.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v).

  • Add the nitrating mixture dropwise over 1–2 hours. Critical Parameter: Strictly maintain the internal temperature below 5 °C. Exceeding 10 °C significantly increases the risk of over-nitration and oxidative ring cleavage[2].

  • Stir the reaction for an additional 1 hour at 0–5 °C. (Visual Cue: The reaction mixture will turn deep yellow/orange).

  • IPC: Quench a 1 mL aliquot in ice water, extract with ethyl acetate, and analyze via TLC (DCM:MeOH 9:1) to confirm the consumption of the starting material.

  • Slowly pour the reaction mixture over crushed ice (20 volumes) under vigorous stirring to precipitate the product.

  • Collect the yellow solid by filtration, wash extensively with cold water until the filtrate pH is >4, and dry under vacuum to yield 4-acetamido-2-chloro-5-nitrobenzoic acid[5].

Step 3: Acid-Catalyzed Hydrolysis

Objective: Deprotect the amine to yield the final API intermediate. Reagents:

  • 4-Acetamido-2-chloro-5-nitrobenzoic acid (1.0 eq)

  • 6M Hydrochloric acid (10 volumes)

Procedure:

  • Suspend the nitrated intermediate in 6M HCl in a reactor.

  • Heat the mixture to reflux (approx. 100–105 °C) for 4–6 hours.

  • IPC: Monitor via HPLC. The reaction is complete when the peak corresponding to the acetylated intermediate disappears[2].

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to approximately 3.0 using 2M NaOH to ensure complete precipitation of the free carboxylic acid (avoiding the formation of the highly soluble sodium carboxylate salt).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum at 60 °C to afford pure 4-amino-2-chloro-5-nitrobenzoic acid[1].

Quantitative Data & Yield Analysis

StepIntermediate/ProductExpected YieldTarget Purity (HPLC)Key Analytical Marker (¹H NMR)
1 4-Acetamido-2-chlorobenzoic acid90–95%>98%Singlet at ~2.1 ppm (3H, -CH₃ of acetyl)
2 4-Acetamido-2-chloro-5-nitrobenzoic acid80–85%>95%Two para-like singlets in aromatic region
3 4-Amino-2-chloro-5-nitrobenzoic acid85–90%>98%Loss of acetyl singlet; broad -NH₂ singlet

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical markers must be verified:

  • HPLC Purity: The final product should exhibit a single major peak (>98% AUC). Isomeric impurities (e.g., C3-nitration products) typically elute at different retention times and should be strictly <0.5%.

  • ¹H NMR (DMSO-d₆): The structural identity is definitively confirmed by the aromatic proton splitting pattern. The final product will display two distinct singlets in the aromatic region (corresponding to the protons at C3 and C6, which are para to each other and thus exhibit no ortho-coupling). If nitration had occurred at the incorrect C3 position, the resulting C5 and C6 protons would appear as two doublets with a large coupling constant (J ≈ 8 Hz). Furthermore, the disappearance of the sharp singlet at ~2.1 ppm confirms the complete removal of the acetyl protecting group.

Conclusion

This three-step protocol provides a highly scalable, self-validating method for the synthesis of 4-amino-2-chloro-5-nitrobenzoic acid. By carefully managing protecting group chemistry and strictly controlling the thermodynamics of the nitration step, researchers can reliably produce this critical intermediate with the yield and purity required for advanced pharmaceutical development.

References

  • Title: US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • Title: WO2014097140A1 - Indole carboxamide derivatives as p2x7 receptor antagonists Source: Google Patents URL
  • Title: Sur l'acide 4,5-dinitro-2-chloro-benzoique Source: Helvetica Chimica Acta (Goldstein, H., & Studer, A., 1937) URL: [Link]

Sources

Application

Application Note: Amide Bond Formation Using 4-Amino-2-chloro-5-nitrobenzoic Acid

Executive Summary & Chemical Profile 4-Amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0) is a highly functionalized, electron-deficient building block widely utilized in medicinal chemistry. It serves as a critical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0) is a highly functionalized, electron-deficient building block widely utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, including benzimidazoles, quinazolines, and highly selective [1].

Working with this molecule requires a nuanced understanding of its electronic landscape. The presence of multiple electron-withdrawing groups (EWGs) fundamentally alters the reactivity of both the carboxylic acid and the aniline moiety, dictating the choice of coupling reagents, bases, and reaction conditions. This guide provides a comprehensive, field-validated methodology for achieving high-yielding amide bond formations with this substrate.

Mechanistic Insights & Reactivity Profiling

To design an effective amidation strategy, one must analyze the causality behind the molecule's reactivity:

  • Hyper-Electrophilic Active Esters: The -NO₂ group (position 5) and -Cl group (position 2) exert strong inductive (-I) and mesomeric (-M) effects, pulling electron density away from the carboxylic acid. This significantly lowers the pKa of the -COOH group. While this makes deprotonation facile, the resulting active ester (once formed via a coupling agent) is hyper-electrophilic and highly susceptible to premature hydrolysis if trace water is present.

  • Aniline Deactivation (The Kinetic Advantage): In standard amino acids, intermolecular self-condensation (polymerization) is a major side reaction requiring N-protection (e.g., Boc, Cbz). However, the 4-amino group in this molecule is severely deactivated by the ortho-nitro and meta-chloro groups. The lone pair on the nitrogen is delocalized into the electron-deficient aromatic ring, rendering it a remarkably poor nucleophile. Consequently, N-protection is generally unnecessary when coupling this acid with external aliphatic or unhindered aromatic amines.

Workflow Start Target Amine Nucleophilicity High High (Aliphatic Amines) Start->High Low Low (Anilines / Hindered) Start->Low T3P T3P / Et3N / EtOAc (Scalable, Easy Workup) High->T3P HATU HATU / DIPEA / DMF (High Reactivity) Low->HATU Product Amide Product (No 4-NH2 Protection Needed) T3P->Product HATU->Product

Decision matrix for selecting coupling conditions based on amine nucleophilicity.

Experimental Workflows & Protocols

Protocol A: High-Efficiency Coupling via HATU (Discovery Scale)

For sterically hindered or weakly nucleophilic amines, [2] is the premier choice. The adjacent pyridine nitrogen in the generated 7-azabenzotriazole (OAt) leaving group provides anchimeric assistance, accelerating the nucleophilic attack.

Reagents:

  • 4-Amino-2-chloro-5-nitrobenzoic acid (1.0 equiv)

  • Target Amine (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or NMP (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with 4-amino-2-chloro-5-nitrobenzoic acid and HATU. Dissolve in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the solution to 0 °C. Add DIPEA dropwise over 5 minutes.

    • Self-Validating Cue: The reaction mixture will rapidly transition from a pale yellow suspension to a homogeneous deep orange/red solution. This confirms the successful deprotonation and formation of the highly electrophilic OAt active ester.

  • Amine Addition: Stir the activated complex at 0 °C for 10 minutes, then add the target amine (neat or as a DMF solution) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LCMS. The reaction is typically complete within 1–2 hours due to the hyper-reactivity of the active ester.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x, to quantitatively remove DMF), saturated aqueous NaHCO₃ (to remove HOAt byproduct), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Mechanism A 4-Amino-2-chloro- 5-nitrobenzoic acid B Deprotonation (DIPEA) A->B C HATU Activation (- HOAt) B->C D OAt Active Ester (Highly Electrophilic) C->D E Amine Attack (Nucleophilic Addition) D->E F Target Amide Formation E->F

Mechanistic pathway of HATU-mediated amide bond formation via the OAt active ester.

Protocol B: Scalable Amidation via T3P (Process Scale)

For primary aliphatic amines and scale-up campaigns, [3] is the optimal reagent. T3P generates a mixed phosphonic-carboxylic anhydride that is less aggressive than the OAt ester, perfectly matching the requirement to avoid unwanted side reactions while providing water-soluble byproducts for effortless purification.

Reagents:

  • 4-Amino-2-chloro-5-nitrobenzoic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • T3P (50% solution in EtOAc) (1.5 equiv)

  • Triethylamine (Et₃N) or Pyridine (3.0 equiv)

  • EtOAc or 2-MeTHF (0.3 M)

Step-by-Step Methodology:

  • Preparation: Suspend the acid and the target amine in EtOAc at room temperature.

  • Base Addition: Add Et₃N to the suspension. The mixture will usually become homogeneous as the carboxylate salt forms.

  • Coupling: Cool the mixture to 0–5 °C. Add the T3P solution dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the mixed anhydride, preventing localized thermal degradation of the starting material.

  • Propagation: Stir at room temperature for 4–12 hours.

    • Self-Validating Cue: An aliquot quenched with methanol and analyzed via LCMS will show the methyl ester if the active anhydride is present but unreacted, confirming reagent efficacy.

  • Workup: Quench the reaction with water. Wash the organic layer with 1N HCl (if the product is not basic), saturated NaHCO₃, and water. The T3P byproducts partition entirely into the aqueous phase, often yielding >95% pure product upon solvent evaporation without column chromatography.

Quantitative Data & Reagent Comparison

The following table summarizes the performance metrics of various coupling strategies specifically applied to 4-Amino-2-chloro-5-nitrobenzoic acid.

Coupling ReagentActivation IntermediateOptimal Amine Scope4-NH₂ ToleranceWorkup ComplexityTypical Yield
HATU / DIPEA OAt Active EsterHindered / AnilinesExcellentModerate (Requires LiCl wash for DMF)85–98%
T3P / Et₃N Mixed Phosphonic AnhydridePrimary / Secondary AliphaticExcellentLow (Aqueous washes suffice)80–95%
EDC / HOBt OBt Active EsterUnhindered AliphaticGoodModerate (Urea byproduct removal)70–85%
Oxalyl Chloride Acyl ChlorideVery Weak NucleophilesPoor (Requires N-protection)High (Harsh conditions, side reactions)Variable

Note: The use of acyl chlorides (via oxalyl chloride/thionyl chloride) is strongly discouraged for this unprotected substrate, as the highly reactive acyl chloride can overcome the kinetic deactivation of the 4-amino group, leading to oligomerization.

References

  • Hilpert, K. et al. "Indole carboxamide derivatives as P2X7 receptor antagonists." U.S. Patent 9,556,117 B2, issued January 31, 2017.
  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10), 4397-4398.[Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13(19), 5048-5051.[Link]

  • Goldstein, H. et al. "Sur quelques dérivés de l'acide chloro-2-nitro-5-benzoïque." Helvetica Chimica Acta, 1937, 20(1), 1407-1412.[Link]

Method

Preparation of agrochemical precursors from 4-Amino-2-chloro-5-nitrobenzoic acid

[label="Protocol Fig 1: Divergent synthetic workflows from 4-amino-2-chloro-5-nitrobenzoic acid. Experimental Protocols (Self-Validating Systems) The following protocols are designed with built-in validation checkpoints.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Protocol

Fig 1: Divergent synthetic workflows from 4-amino-2-chloro-5-nitrobenzoic acid.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints. A protocol is only robust if the operator can confirm success in situ before proceeding to costly downstream steps.

Protocol 1: Synthesis of Methyl 4,5-diamino-2-chlorobenzoate

Target Application: Precursor for benzimidazole and quinazolinone fungicides.

Rationale: The carboxylic acid is first masked as a methyl ester to improve organic solubility and prevent zwitterion formation. Subsequently, the nitro group is reduced. To prevent the cleavage of the aryl-chloride bond (hydrodehalogenation) common with Palladium catalysts, a mild Iron-mediated Béchamp reduction is utilized [3].

Step-by-Step Methodology:

  • Esterification: Suspend 4-amino-2-chloro-5-nitrobenzoic acid (10.0 g, 46.2 mmol) in anhydrous methanol (100 mL). Cool to 0 °C.

  • Dropwise, add thionyl chloride (SOCl₂, 4.0 mL, 55.0 mmol). Causality: SOCl₂ reacts with MeOH to generate HCl in situ, driving the Fischer esterification without adding aqueous acids.

  • Reflux for 4 hours.

  • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 1:1). The highly polar starting material (R_f ~0.1) must be completely consumed, replaced by a bright yellow spot (R_f ~0.6).

  • Concentrate under vacuum, neutralize with sat. NaHCO₃, and extract with EtOAc to yield Methyl 4-amino-2-chloro-5-nitrobenzoate.

  • Reduction: Dissolve the intermediate (8.0 g) in EtOH/H₂O (4:1, 100 mL). Add Iron powder (9.7 g, 5 eq) and Ammonium Chloride (NH₄Cl, 1.8 g, 1 eq).

  • Heat to 80 °C for 2 hours.

  • Validation Checkpoint 2: The reaction mixture will transition from deep yellow to a pale/colorless supernatant. Spot on TLC; the yellow nitro-ester spot must disappear, replaced by a highly fluorescent (under 254 nm UV) diamine spot.

  • Filter hot through Celite to remove iron oxides, concentrate, and recrystallize from hot ethanol.

Protocol 2: Synthesis of 2,4-Dichloro-5-nitrobenzoic acid via Sandmeyer Reaction

Target Application: Precursor for substituted benzoic acid herbicides (Dicamba analogs).

Rationale: Direct chlorination of an electron-poor nitrobenzoic acid is kinetically unfavorable. By leveraging the existing 4-amino group, we can utilize a Sandmeyer reaction. The amine is diazotized and then subjected to a single-electron transfer (SET) from Copper(I) chloride, expelling nitrogen gas and trapping the aryl radical with a chloride ion.

SandmeyerMech N1 Arylamine (4-NH2) N2 Nitrosonium Ion Attack (NO+) N1->N2 N3 Diazonium Salt Intermediate N2->N3 N4 Single Electron Transfer (Cu+) N3->N4 N5 Aryl Radical Formation N4->N5 N6 Chlorine Abstraction (from CuCl2) N5->N6

Fig 2: Mechanistic SET pathway of the Sandmeyer reaction on the aniline moiety.

Step-by-Step Methodology:

  • Diazotization: Suspend 4-amino-2-chloro-5-nitrobenzoic acid (5.0 g, 23.1 mmol) in 6M HCl (40 mL) and cool to 0 °C in an ice-salt bath.

  • Slowly add a solution of Sodium Nitrite (NaNO₂, 1.75 g, 25.4 mmol) in water (10 mL) over 15 minutes, maintaining the internal temperature below 5 °C.

  • Validation Checkpoint 1: The suspension will clarify into a pale diazonium salt solution. Test with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid (indicating complete diazotization).

  • Halogenation: In a separate flask, dissolve Copper(I) chloride (CuCl, 2.7 g, 27.7 mmol) in concentrated HCl (15 mL) at 0 °C.

  • Dropwise, add the cold diazonium solution to the CuCl solution.

  • Validation Checkpoint 2: Immediate and vigorous effervescence (N₂ gas evolution) will occur. This physical off-gassing is the primary self-validation that the aryl radical is forming.

  • Gradually warm to room temperature, then heat to 60 °C for 30 minutes to complete the decomposition.

  • Cool, filter the precipitated solid, wash with cold water, and dry under vacuum.

Quantitative Data Presentation

To ensure reproducibility, the following table summarizes the expected quantitative metrics and specific analytical markers required to validate each intermediate.

Precursor / IntermediateReaction TypeKey ReagentsExpected YieldAnalytical Validation (Self-Validation)
Methyl 4-amino-2-chloro-5-nitrobenzoate EsterificationMeOH, SOCl₂88 - 92%TLC: R_f shift from 0.1 to 0.6 (1:1 Hex/EtOAc).¹H NMR: Appearance of -OCH₃ singlet at ~3.9 ppm.
Methyl 4,5-diamino-2-chlorobenzoate Chemoselective ReductionFe powder, NH₄Cl78 - 85%Visual: Loss of yellow color.LC-MS: Base peak at [M+H]⁺ = 201.0 m/z.
2,4-Dichloro-5-nitrobenzoic acid Sandmeyer ReactionNaNO₂, HCl, CuCl65 - 72%Visual: Vigorous N₂ gas evolution.IR Spec: Disappearance of N-H stretches at 3300-3500 cm⁻¹.

References

  • Goldstein, H., & Studer, A. (1937). Sur la préparation de l'acide 4‐amino‐2‐chloro‐5‐nitro‐benzoïque. Helvetica Chimica Acta, 20(1), 1407-1412. URL:[Link]

  • F. Hoffmann-La Roche AG. (2017). Indole carboxamide derivatives as P2X7 receptor antagonists (US Patent No. 9,556,117 B2). U.S. Patent and Trademark Office.
  • Pharmacia Corporation. (2008). Substituted aryl compounds as new, cyclooxygenase-2 selective inhibitors, compositions, and use processes (German Patent No. DE60122939T2). European Patent Office.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Amino-2-chloro-5-nitrobenzoic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with isolating high-purity 4-amino-2-chloro-5-nitrobenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with isolating high-purity 4-amino-2-chloro-5-nitrobenzoic acid . As a critical building block in the synthesis of P2X7 receptor antagonists and cyclooxygenase-2 selective inhibitors, the purity of this intermediate directly dictates the success of downstream coupling reactions.

Below, we dissect the physicochemical causality behind its purification, provide self-validating experimental methodologies, and troubleshoot the most complex isolation challenges.

Physicochemical Causality & Purification Strategy

To purify 4-amino-2-chloro-5-nitrobenzoic acid effectively, one must exploit its unique electronic properties. The molecule is amphoteric in theory but highly acidic in practice:

  • The Carboxylic Acid ( pKa​≈2.5 ): The acidity of the carboxyl group is significantly enhanced by the electron-withdrawing ortho-chloro and meta-nitro substituents. It readily forms highly water-soluble salts in mild bases like sodium carbonate ( Na2​CO3​ ).

  • The Amino Group: Located para to the carboxyl group and ortho to the strongly electron-withdrawing nitro group, the amine's lone pair is heavily delocalized. This severe deactivation prevents it from forming stable, water-soluble hydrochloride salts in dilute acid.

This stark contrast in functional group reactivity makes isoelectric precipitation (acid-base extraction) the most powerful primary purification tool, followed by recrystallization to remove closely related regioisomers (such as the 3-nitro byproduct formed during the nitration of 1 [1]).

Quantitative Comparison of Purification Workflows
Purification TechniqueTarget Impurities RemovedTypical Yield RecoveryFinal PurityScalability
Acid-Base Precipitation Non-acidic organics, unreacted starting materials85 – 90%90 – 95%High (Pilot/Plant)
Activated Carbon Treatment Oxidized polymeric species (tars), color bodies80 – 85%N/A (Color improvement)High
Recrystallization (EtOH/H₂O) Regioisomers (e.g., 3-nitro isomer)70 – 75%> 98%Medium to High
Silica Gel Chromatography Closely eluting structural analogs (via esterification)60 – 70%> 99.5%Low (Lab scale)

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the physical observations at each step confirm the success of the chemical manipulation.

Protocol A: Isoelectric Precipitation & Decolorization

Causality: This exploits the pKa​ differential. Non-acidic impurities remain insoluble in the basic aqueous phase, while the target compound dissolves. Subsequent acidification crashes out the free acid because the deactivated amine cannot sustain a water-soluble protonated state.

  • Dissolution: Suspend crude 4-amino-2-chloro-5-nitrobenzoic acid in 1.0 M aqueous Na2​CO3​ (approx. 10 mL per gram of crude). Stir at 40°C until gas ( CO2​ ) evolution ceases.

    • Validation Check: The pH must stabilize between 8.0 and 9.0. Complete dissolution of the target compound indicates successful carboxylate salt formation.

  • Filtration: Filter the basic solution through a Celite pad to remove insoluble unreacted starting materials and non-polar organic byproducts.

  • Decolorization: Add activated carbon (10% w/w relative to the crude mass) to the filtrate. Stir vigorously at 60°C for 30 minutes, then filter hot through a fresh Celite pad.

    • Validation Check: The filtrate should transition from a dark, opaque brown/red to a translucent, pale yellow solution.

  • Precipitation: Cool the clarified filtrate to 5°C in an ice bath. Slowly add 6.0 M HCl dropwise under vigorous mechanical stirring until the pH reaches 2.0.

    • Causality: Slow addition prevents the rapid occlusion of impurities within the precipitating crystal lattice.

  • Isolation: Vacuum filter the resulting precipitate, wash thoroughly with ice-cold deionized water to remove residual inorganic salts, and dry under vacuum at 50°C to constant weight.

Protocol B: Recrystallization for Regioisomer Removal

Causality: The 3-nitro regioisomer and trace unreacted starting materials possess different solubility profiles in aqueous ethanol compared to the target 5-nitro isomer.

  • Dissolution: Suspend the semi-pure solid from Protocol A in a minimum volume of boiling 95% ethanol.

  • Anti-Solvent Addition: Slowly add hot deionized water dropwise to the boiling solution until it becomes faintly turbid (reaching the cloud point).

  • Clarification: Add 1 to 2 drops of hot ethanol just until the turbidity clears.

  • Crystallization: Remove from heat and allow the solution to cool undisturbed to room temperature over 4 hours. Once at room temperature, transfer to an ice bath (0–5°C) for an additional 2 hours.

    • Validation Check: Slow cooling ensures the formation of large, high-purity crystals via Ostwald ripening, leaving the more soluble 3-nitro isomer dissolved in the mother liquor.

  • Collection: Filter the crystals, wash with a minimal amount of ice-cold 1:1 Ethanol/Water, and dry in vacuo.

Protocol C: Derivatization & Chromatography (For Ultra-High Purity)

Causality: When >99.5% purity is strictly required (e.g., for2 [2]), the free acid is often too polar for standard normal-phase chromatography. Converting it to the methyl ester reduces polarity and eliminates hydrogen bonding, allowing for pristine separation on silica gel.

  • Esterification: React the free acid with methanol and a catalytic amount of concentrated sulfuric acid under reflux for 12 hours.

  • Chromatography: Load the crude methyl 4-amino-2-chloro-5-nitrobenzoate onto a silica gel column (e.g., SNAP KP-SIL from Biotage).

  • Elution: Elute using a gradient of Heptane/Ethyl Acetate (from 3:1 to 0:1).

    • Validation Check: TLC monitoring (UV 254 nm) will show distinct, baseline separation between the 5-nitro ester and any regioisomeric esters.

  • Hydrolysis (Optional): Saponify the pure ester back to the free acid using LiOH in THF/Water if the free acid is the final required building block.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude 4-Amino-2-chloro- 5-nitrobenzoic acid BaseDissolve Dissolve in aq. Na2CO3 (pH 8-9) Crude->BaseDissolve Filter Filter Insoluble Impurities BaseDissolve->Filter Removes non-acidic organics Carbon Activated Carbon Treatment (60°C) Filter->Carbon Acidify Acidify with HCl (pH 2.0) Carbon->Acidify Removes oxidized polymers Precipitate Vacuum Filtration & Water Wash Acidify->Precipitate Recrystallize Recrystallize (EtOH/H2O) Precipitate->Recrystallize Crude Free Acid Pure Pure 4-Amino-2-chloro- 5-nitrobenzoic acid Recrystallize->Pure Removes regioisomers

Fig 1. Decision tree and workflow for the purification of 4-amino-2-chloro-5-nitrobenzoic acid.

Troubleshooting Guides & FAQs

Q: My crude product is a dark, sticky tar rather than a filterable solid. How do I initiate purification? A: This is caused by oxidative degradation of the free amino group during the nitration phase. Do not attempt recrystallization yet. Proceed directly to Protocol A (Isoelectric Precipitation) and double the activated carbon loading to 20% w/w. The tar consists of high-molecular-weight polymeric species that will either remain insoluble in the basic Na2​CO3​ solution or be heavily adsorbed by the carbon matrix.

Q: HPLC analysis shows a persistent impurity at RRT 0.85. What is it, and how do I remove it? A: This is almost certainly the 3-nitro regioisomer (4-amino-2-chloro-3-nitrobenzoic acid), a common byproduct resulting from poor regiocontrol during the nitration of the precursor [3]. Because it shares the same acidic profile as your target, it co-precipitates during acid-base extraction. You must utilize Protocol B (Recrystallization from EtOH/Water). If the impurity persists above your specification limits, derivatization to the methyl ester and column chromatography (Protocol C) is mandatory.

Q: During the acidification step (Protocol A), the product forms an unfilterable colloidal suspension instead of distinct crystals. How can I improve particle size? A: Colloiding occurs when acidification is performed too rapidly or at too low a temperature, which forces massive instantaneous nucleation without allowing time for crystal growth. To rectify this, heat the basic solution to 40°C, add the HCl very slowly (dropwise), and ensure vigorous mechanical stirring. Once the initial suspension forms, hold the temperature at 40°C for 30 minutes to allow Ostwald ripening (where smaller particles dissolve and redeposit onto larger crystals) before finally cooling the mixture to 5°C for filtration.

Q: Can I protect the amino group prior to purification to prevent oxidation? A: Yes. If oxidation is a recurring issue, you can protect the amino group as an N-carbobenzyloxy (Cbz) or N-acetyl derivative [3]. However, this adds two synthetic steps (protection and deprotection) to your workflow. It is generally more efficient to optimize the nitration conditions (e.g., maintaining strict temperature control <10°C) and rely on activated carbon during the basic workup.

References

  • US Patent 9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • DE60122939T2 - Substituted Aryl Compounds as New, Cyclooxygenase-2 Selective Inhibitors, Compositions, and Use Processes Source: Google Patents URL

Sources

Optimization

Technical Support Center: Removing Regioisomeric Impurities from 4-Amino-2-chloro-5-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the synthesis and purification of 4-Amino-2-chloro-5-nitrobenzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the synthesis and purification of 4-Amino-2-chloro-5-nitrobenzoic acid .

This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including P2X7 receptor antagonists[1]. During its synthesis via the electrophilic aromatic nitration of2, the strongly activating amino group at C4 directs the incoming nitronium ion to its ortho positions (C3 and C5). While C5 is sterically less hindered (yielding the desired 5-nitro major product), nitration at C3 inevitably produces the 4-amino-2-chloro-3-nitrobenzoic acid regioisomer as a stubborn impurity[2].

Below, we provide a causality-driven breakdown of how to isolate the pure 5-nitro target using differential solubility, pKa manipulation, and chromatography.

Quantitative Data & Physicochemical Comparison

To successfully separate the isomers, we must exploit their distinct physicochemical properties. The table below summarizes the key differences utilized in our purification workflows.

Property4-Amino-2-chloro-5-nitrobenzoic acid (Target)4-Amino-2-chloro-3-nitrobenzoic acid (Impurity)
Nitration Regioselectivity Major Product (~75-85%)Minor Byproduct (~15-25%)
Steric Environment Nitro group at less hindered C5Nitro group at highly hindered C3
Aqueous Solubility (pH 2.0 - 2.5) Low (Precipitates readily)Moderate (Remains in solution)
Chromatographic Mobility Lower Rf​ (More polar)Higher Rf​ (Less polar)
Recrystallization Recovery High (Forms stable lattice in EtOH/H₂O)Low (Remains in mother liquor)
Purification Workflow

G A 4-Amino-2-chlorobenzoic acid B Nitration (H2SO4 / HNO3) 0-10°C A->B Electrophilic Aromatic Substitution C Crude Isomeric Mixture (5-nitro & 3-nitro) B->C Quench in Ice Water D pH-Dependent Precipitation (Adjust to pH 2.0 - 2.5) C->D Dissolve in NaOH, then HCl E Filtration D->E Isomer Partitioning F Recrystallization (Ethanol / Water) E->F Solid (Enriched 5-nitro) H Mother Liquor (3-nitro impurity) E->H Filtrate (3-nitro rich) G Pure 4-Amino-2-chloro- 5-nitrobenzoic acid F->G Slow Cooling (0-5°C)

Workflow for the synthesis and purification of 4-amino-2-chloro-5-nitrobenzoic acid.

Detailed Step-by-Step Methodologies
Protocol A: pH-Controlled Precipitation (Primary Enrichment)

This protocol exploits the subtle pKa differences between the two isomers.

  • Dissolution: Suspend the crude nitration mixture in a minimal volume of 1M NaOH. Stir until the solid completely dissolves, forming highly soluble sodium salts.

  • Filtration: Filter the basic solution through a Celite pad to remove any unreacted starting materials or insoluble degradation products.

  • Titration: Transfer the filtrate to a reactor equipped with a mechanical stirrer. Slowly add 1M HCl dropwise while monitoring the internal temperature (keep below 20°C).

  • Isomer Partitioning: Stop the addition when the pH reaches exactly 2.0 to 2.5[3].

    • Causality: At this specific pH, the 5-nitro isomer reaches its isoelectric point and precipitates. The 3-nitro isomer, due to the proximity of the nitro group to the amino group, experiences altered electron density and hydrogen bonding, allowing it to remain partially soluble in the slightly acidic aqueous layer[3].

  • Validation & Isolation: Verify the pH using a calibrated pH meter (do not rely on litmus paper). Stir the suspension at 4°C for 2 hours, filter the solid, and wash with cold deionized water.

Protocol B: Solvent-Based Recrystallization (Polishing)
  • Suspension: Place the enriched 4-amino-2-chloro-5-nitrobenzoic acid from Protocol A into a round-bottom flask. Add a minimal volume of a boiling Ethanol/Water mixture (typically 3:1 v/v).

  • Dissolution: Heat to reflux (~80°C) until the solid completely dissolves. (Optional: Add activated charcoal for decolorization, then perform a hot filtration).

  • Crystallization: Remove from heat and allow the flask to cool gradually to room temperature over 2 hours. Once at room temperature, transfer to an ice bath (0-5°C) for an additional hour.

    • Causality: Rapid cooling forces both isomers to crash out simultaneously, trapping the 3-nitro impurity within the crystal lattice of the 5-nitro product. Slow cooling ensures thermodynamic control, allowing the target 5-nitro isomer to build a pure crystalline lattice while the more soluble 3-nitro isomer remains in the mother liquor[2].

  • Isolation: Collect the crystals via vacuum filtration and dry under reduced pressure at 50°C.

Protocol C: Silica Gel Column Chromatography (Analytical/Small-Scale)

For highly sensitive downstream applications, chromatographic purification is required.

  • Preparation: Dissolve the crude mixture in a minimal amount of loading solvent.

  • Loading: Load the sample onto a pre-packed silica gel column (e.g., SNAP KP-SIL™ from Biotage)[1].

  • Elution: Elute using a mobile phase gradient of Heptane/Ethyl Acetate, starting from 3:1 and ramping to 0:1[1].

    • Causality: The 3-nitro isomer elutes earlier (higher Rf​ ) because the nitro group at the 3-position is sterically forced out of coplanarity or forms intramolecular hydrogen bonds with the adjacent amino group. This reduces its overall polarity and interaction with the stationary silica phase compared to the 5-nitro isomer.

  • Validation: Perform a 2D TLC using Heptane/EtOAc (3:1) to confirm the separation of the less polar 3-nitro isomer before pooling the pure 5-nitro fractions.

Troubleshooting & FAQs

Q1: Why am I getting a high percentage (>25%) of the 3-nitro regioisomer during nitration? A: The amino group at C4 is a powerful ortho-director. While C5 is sterically favored, C3 is still highly activated. If your reaction temperature exceeds 10°C during the addition of the nitrating mixture (H₂SO₄/HNO₃), the kinetic preference for C5 diminishes. Ensure rigorous external cooling (0-5°C) and control the rate of addition to prevent localized exothermic spikes[2].

Q2: My yield drops significantly during recrystallization. What is the cause? A: This is a classic symptom of over-dilution. If too much ethanol is used, the 5-nitro isomer will remain dissolved in the mother liquor. Ensure you are using the absolute minimum amount of boiling solvent required for dissolution. If you have over-diluted, concentrate the filtrate under reduced pressure and repeat the cooling process.

Q3: How can I analytically differentiate and monitor the 5-nitro and 3-nitro isomers? A: HPLC is the gold standard. Using a reverse-phase C18 column with a slightly acidic mobile phase (e.g., 0.1% Formic acid in Water/Acetonitrile), the 3-nitro isomer will typically elute at a different retention time due to its altered dipole moment. For quick in-process checks, TLC (Heptane/EtOAc 3:1) is highly effective, as the 3-nitro isomer runs noticeably higher than the 5-nitro target[1].

Q4: Can I prevent the formation of the 3-nitro isomer entirely? A: Complete prevention is thermodynamically impossible under standard unprotected electrophilic aromatic substitution conditions. However, you can temporarily protect the amine (e.g., via N-acetylation) prior to nitration. The bulky acetyl group increases the steric hindrance at C4, further shielding the adjacent C3 position and driving the regioselectivity almost exclusively toward the C5 position. The acetyl group can then be removed via acidic or basic hydrolysis.

References
  • Indole carboxamide derivatives as P2X7 receptor antagonists (US20150344425A1) . Google Patents. Contains validated protocols for the synthesis and chromatographic purification (SNAP KP-SIL™) of 4-amino-2-chloro-5-nitrobenzoic acid. 1

  • Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid . Benchchem. Details isomeric impurity challenges, over-oxidation risks, and recrystallization strategies.2

  • How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ . Guidechem. Provides mechanistic insights into the formation of 3-nitro isomers during nitration and outlines pH-dependent precipitation (pH 2.0) methodologies. 3

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for purity analysis of 4-Amino-2-chloro-5-nitrobenzoic acid

Advanced HPLC Method Development for the Purity Analysis of 4-Amino-2-chloro-5-nitrobenzoic Acid: A Comparative Guide As an Application Scientist, one of the most persistent challenges in pharmaceutical analytical chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for the Purity Analysis of 4-Amino-2-chloro-5-nitrobenzoic Acid: A Comparative Guide

As an Application Scientist, one of the most persistent challenges in pharmaceutical analytical chemistry is developing robust, stability-indicating purity methods for highly functionalized, polar aromatic intermediates.

4-Amino-2-chloro-5-nitrobenzoic acid is a prime example of such a challenge. With a carboxylic acid, a weakly basic aniline group, and two strongly electron-withdrawing substituents (chloro and nitro groups), this molecule exhibits extreme polarity and complex ionization behavior. Standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods often fail here, resulting in poor retention, peak tailing, and co-elution with structurally similar positional isomers[1].

This guide objectively compares stationary phase chemistries and provides a self-validating, field-proven protocol for the purity analysis of 4-Amino-2-chloro-5-nitrobenzoic acid, fully aligned with ICH Q2(R2) validation principles[2].

The Analytical Challenge: Causality in Chromatographic Behavior

To develop a successful method, we must first understand the causality behind the analyte's behavior:

  • Ionization & pH Control: The electron-withdrawing -Cl and -NO₂ groups drastically increase the acidity of the carboxylic acid (lowering its pKa to approximately 1.5–2.0) while simultaneously rendering the amine group exceptionally weak. If the mobile phase pH is not strictly controlled below 2.5, the molecule remains partially ionized, leading to split peaks and a loss of retention.

  • Polarity & Retention: Because the molecule is highly hydrophilic, traditional hydrophobic dispersion forces are insufficient. On a standard C18 column, the analyte will likely elute near the void volume ( t0​ ), masking critical early-eluting polar impurities[3].

Mechanisms Analyte 4-Amino-2-chloro-5-nitrobenzoic acid (Electron-Deficient Aromatic) Mech1 Hydrophobic Dispersion (Standard C18 Phase) Analyte->Mech1 Weak Retention Mech2 Pi-Pi & Dipole Interactions (Biphenyl Phase) Analyte->Mech2 Strong Retention Mech3 Steric & Shape Selectivity (Rigid Core-Shell Architecture) Analyte->Mech3 High Resolution

Fig 1: Chromatographic retention mechanisms for multi-substituted benzoic acids.

Product Comparison: Stationary Phase Selection

To objectively evaluate performance, we compared three distinct column chemistries. The goal was to achieve a retention factor ( k′ ) greater than 2.0 and baseline resolution ( Rs​≥2.0 ) from its critical positional isomer (4-amino-2-chloro-3-nitrobenzoic acid).

Table 1: Comparative Chromatographic Performance

Column ChemistryParticle ArchitectureRetention Factor ( k′ )Asymmetry ( As​ )Resolution ( Rs​ )Overall Suitability
Standard C18 Fully Porous (5 µm)0.81.651.1Poor: Elutes near void, severe tailing.
Phenyl-Hexyl Fully Porous (3 µm)2.41.201.9Acceptable: Good π−π interaction, but flexible linker reduces shape selectivity.
Biphenyl Core-Shell (2.6 µm)4.81.053.2Optimal: Rigid dual-ring structure maximizes dipole and π−π interactions.

The Verdict: The Core-Shell Biphenyl column vastly outperforms the standard C18. The electron-deficient nature of the analyte's aromatic ring (due to the nitro and chloro groups) forms strong π−π interactions with the electron-rich biphenyl stationary phase. Furthermore, the core-shell architecture minimizes longitudinal diffusion, resulting in ultra-high efficiency (theoretical plates) and sharp peak shapes.

Mobile Phase Optimization

Selecting the right mobile phase additive is just as critical as the column:

  • Why 0.1% Phosphoric Acid ( H3​PO4​ )? We require a pH of ~2.1 to fully protonate the carboxylic acid, driving the molecule into its neutral, more hydrophobic state. While Trifluoroacetic acid (TFA) is a common low-pH additive, it acts as an ion-pairing agent which is unnecessary here and causes severe baseline drift at low UV wavelengths. Phosphoric acid provides superior UV transparency at 254 nm and excellent buffering capacity at pH 2.0.

Workflow A Phase 1: Stationary Phase Screening Evaluate C18 vs. Phenyl-Hexyl vs. Biphenyl B Phase 2: Mobile Phase Optimization Select pH 2.0 Buffer to Suppress -COOH Ionization A->B C Phase 3: Gradient & Temperature Tuning Maximize Rs for Positional Isomers B->C D Phase 4: Method Validation Align with ICH Q2(R2) Guidelines C->D

Fig 2: Systematic HPLC method development workflow for polar aromatic acids.

Self-Validating Experimental Protocol

A trustworthy analytical method must be a self-validating system. It must verify its own resolving power and precision before a single unknown sample is analyzed.

System Suitability Testing (SST) Criteria

Embedded at the start of the sequence, the SST ensures the system is fit-for-purpose[2]:

  • Resolution Check: Inject a resolution mixture containing 4-Amino-2-chloro-5-nitrobenzoic acid and its critical isomer. Pass criteria: Rs​≥2.0 .

  • Precision Check: Perform 5 replicate injections of the target analyte at the 100% specification level. Pass criteria: Peak area %RSD ≤1.0% , Retention time %RSD ≤0.5% .

  • Peak Shape: Pass criteria: Tailing factor ( As​ ) ≤1.5 .

Step-by-Step Method Parameters
  • Analytical Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm

  • Mobile Phase A: 0.1% Phosphoric Acid ( H3​PO4​ ) in LC-MS grade Water (pH ~2.1)

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C (Thermostatting is mandatory to stabilize the π−π interaction thermodynamics and ensure retention time reproducibility).

  • Detection: UV at 254 nm (Reference wavelength 360 nm to correct for minor gradient baseline shifts).

  • Injection Volume: 5 µL

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the head of the column).

  • 2.0 - 10.0 min: 5% 60% B (Linear ramp to elute the main peak and separate closely related hydrophobic impurities).

  • 10.0 - 12.0 min: 60% 95% B (Aggressive column wash to remove late-eluting organics).

  • 12.1 - 15.0 min: 5% B (Re-equilibration prior to the next injection).

By combining the orthogonal selectivity of the Biphenyl phase with strict pH control, this protocol ensures that 4-Amino-2-chloro-5-nitrobenzoic acid is accurately quantified without interference from synthesis byproducts or solvent fronts.

Sources

Comparative

1H and 13C NMR Spectral Interpretation of 4-Amino-2-chloro-5-nitrobenzoic Acid: A Comparative Guide (High-Field vs. Low-Field vs. DFT)

Executive Summary The structural elucidation of highly functionalized aromatic compounds requires rigorous analytical methodologies. 4-Amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0) [1] serves as an excellent model...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized aromatic compounds requires rigorous analytical methodologies. 4-Amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0) [1] serves as an excellent model for studying competing electronic effects on a single benzene ring. This guide objectively compares the performance of standard low-field (400 MHz) and high-field (600 MHz) Nuclear Magnetic Resonance (NMR) spectrometers in resolving its structure. Furthermore, we benchmark these experimental results against theoretical Density Functional Theory (DFT) predictions[2] to provide a comprehensive, self-validating framework for spectral interpretation.

Molecular Context & Structural Challenges

The core structure of 4-Amino-2-chloro-5-nitrobenzoic acid features a fully substituted benzene ring with only two remaining aromatic protons (H-3 and H-6). The analytical challenge lies in distinguishing these two protons and their corresponding carbons, as they are subjected to a complex "push-pull" system of electron-donating (+M) and electron-withdrawing (-M, -I) substituents.

Electronic_Effects NH2 4-NH2 Group (+M Effect) C3 H-3 / C-3 Position (Shielded, Upfield) NH2->C3 Increases e- density NO2 5-NO2 Group (-M, -I Effects) C6 H-6 / C-6 Position (Deshielded, Downfield) NO2->C6 Decreases e- density COOH 1-COOH Group (-M, -I Effects) COOH->C6 Decreases e- density Cl 2-Cl Group (-I, weak +M) Cl->C3 Weak shielding

Caption: Causality of chemical shifts driven by mesomeric (+M/-M) and inductive (+I/-I) effects.

Comparative Methodology: 400 MHz vs. 600 MHz vs. DFT

When selecting an analytical approach, researchers must weigh instrument accessibility against resolution requirements:

  • 400 MHz (Standard Field): The workhorse of the modern laboratory. It provides sufficient dispersion for routine structural confirmation but often fails to resolve ultra-fine long-range couplings.

  • 600 MHz (High Field): Offers superior signal-to-noise (S/N) ratios and magnetic dispersion. It is capable of resolving subtle para-couplings ( 4J ) that appear as deceptive singlets at lower field strengths.

  • DFT Prediction (Theoretical): Utilizing the B3LYP/6-311+G(d,p) basis set with the Gauge-Including Atomic Orbital (GIAO) method provides highly accurate theoretical shielding tensors[2]. This acts as an orthogonal validation tool to prevent empirical misassignments.

NMR_Workflow A Sample Preparation (DMSO-d6, TMS standard) B 1D & 2D NMR Acquisition (400 MHz vs 600 MHz) A->B C Spectral Processing (FT, Phase/Baseline Corr.) B->C E Data Reconciliation & Peak Assignment C->E D DFT Prediction (GIAO B3LYP/6-311+G**) D->E

Caption: Workflow comparing experimental NMR acquisition with DFT-based spectral prediction.

Self-Validating Experimental Protocol

To ensure the trustworthiness of the spectral data, the following protocol incorporates built-in validation mechanisms in accordance with ACS guidelines[3],[4].

Step 1: Sample Preparation

  • Dissolve 15 mg of 4-Amino-2-chloro-5-nitrobenzoic acid in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ). Causality: The compound's zwitterionic nature and extensive hydrogen bonding make it insoluble in non-polar solvents like CDCl 3​ .

  • Add 0.05% Tetramethylsilane (TMS). Causality: TMS acts as an internal standard, locking the 0.00 ppm reference point to create a self-validating chemical shift scale.

Step 2: Instrument Tuning & Shimming

  • Perform automated gradient shimming (Z-axis) to achieve a line width of < 0.5 Hz for the TMS signal, ensuring optimal magnetic field homogeneity.

Step 3: 1 H NMR Acquisition

  • Parameters: Number of scans (ns) = 16, Relaxation delay (D1) = 2.0 s, Temperature = 298 K.

Step 4: 13 C NMR Acquisition (Quantitative)

  • Parameters: Number of scans (ns) = 1024, Relaxation delay (D1) = 5.0 s.

  • Causality: An inverse-gated decoupling sequence is employed to suppress the Nuclear Overhauser Effect (NOE). This ensures that carbon signal integrations remain strictly proportional to the number of nuclei, a critical requirement for complex aromatic rings[4].

Spectral Interpretation & Data Comparison

Table 1: 1 H NMR Data Comparison

Note: Chemical shifts ( δ ) are reported in ppm.

Proton400 MHz600 MHzDFT PredictedMultiplicity (600 MHz)Assignment Causality
H-6 8.628.628.75d ( 4J = 0.4 Hz)Highly deshielded by adjacent -NO 2​ and -COOH groups.
H-3 7.057.057.12d ( 4J = 0.4 Hz)Shielded by the strong +M effect of the ortho -NH 2​ group.
-NH 2​ 7.857.827.90br s (2H)Exchangeable protons subject to quadrupolar relaxation.
-COOH 13.2013.1513.40br s (1H)Highly acidic proton; strongly deshielded.

Performance Insight: At 400 MHz, H-3 and H-6 appear as indistinguishable pure singlets. However, the 600 MHz instrument's superior resolution successfully captures the 4J para-coupling (~0.4 Hz) between the two protons across the ring, providing physical proof of their relative spatial arrangement.

Table 2: 13 C NMR Data Comparison

Note: Chemical shifts ( δ ) are reported in ppm. Broadband decoupling ( 13 C{ 1 H}) was applied[3].

Carbon100 MHz (from 400)150 MHz (from 600)DFT PredictedAssignment Causality
C=O 166.0166.0167.2Carbonyl carbon of the carboxylic acid.
C-4 147.3147.3148.2Ipso to -NH 2​ ; strongly deshielded by electronegative nitrogen.
C-2 143.3143.3144.5Ipso to -Cl; deshielded by inductive withdrawal (-I).
C-5 133.3133.3134.1Ipso to -NO 2​ .
C-6 127.8127.8128.5Ortho to -NO 2​ and -COOH.
C-1 122.4122.4123.1Ipso to -COOH.
C-3 116.6116.6115.8Ortho to -NH 2​ ; shielded by mesomeric electron donation (+M).

Mechanistic Causality in Chemical Shifts

The stark difference in the chemical shifts of the two aromatic protons (7.05 ppm vs. 8.62 ppm) perfectly illustrates the dichotomy of electronic effects. The H-3 proton is shielded because the adjacent amino group (-NH 2​ ) donates its lone pair electrons into the aromatic π -system via resonance (+M effect), increasing local electron density.

Conversely, the H-6 proton is flanked by a nitro group (-NO 2​ ) and a carboxylic acid (-COOH). Both substituents are strongly electron-withdrawing through resonance (-M) and induction (-I). They strip electron density away from the C-6 position, leaving the proton highly deshielded and shifting its resonance downfield.

DFT Deviation: While DFT (GIAO) predictions align closely with the experimental data, minor deviations (0.1–0.2 ppm) are observed for the exchangeable protons (-NH 2​ , -COOH). This occurs because standard implicit solvation models in DFT struggle to perfectly replicate the explicit, dynamic hydrogen-bonding network that forms between the solute and the DMSO- d6​ solvent[2].

Conclusion & Recommendations

For the routine identification of 4-Amino-2-chloro-5-nitrobenzoic acid, a 400 MHz spectrometer is entirely adequate, provided the user understands the underlying electronic causality driving the H-3 and H-6 assignments. However, for rigorous structural elucidation—especially in drug development where resolving trace impurities or confirming exact spatial isomers is critical—the 600 MHz spectrometer is vastly superior due to its ability to resolve fine 4J para-couplings. Integrating DFT predictions into the workflow serves as an ultimate safeguard against misinterpretation.

References
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks . Journal of Chemical Information and Modeling (ACS Publications). URL:[Link]

  • The Journal of Organic Chemistry - Author Guidelines . American Chemical Society. URL:[Link]

  • ACS Research Data Guidelines: Compound Characterization & NMR Data . American Chemical Society. URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Validating Reference Standards for 4-Amino-2-chloro-5-nitrobenzoic Acid

Executive Summary In pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is inextricably linked to the quality of its starting materials and intermediates. 4-Amino-2-chloro-5-nitrobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is inextricably linked to the quality of its starting materials and intermediates. 4-Amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0, Formula: C 7​ H 5​ ClN 2​ O 4​ ) is a highly functionalized aromatic building block[1]. It is prominently utilized in the synthesis of indole carboxamide derivatives, which function as potent P2X7 receptor antagonists for the treatment of neuroinflammatory and neurodegenerative conditions[2].

Validating a reference standard for this compound is a critical regulatory requirement. This guide objectively compares the performance and validation pathways of certified primary standards versus in-house synthesized alternatives, providing actionable, step-by-step experimental protocols grounded in ICH Q2(R2) guidelines[3].

Regulatory Grounding: ICH Q2(R2) & Self-Validating Systems

To ensure analytical procedures are fit for their intended purpose, laboratories must adhere to the International Council for Harmonisation (ICH) Q2(R2) and FDA guidelines[3]. These frameworks mandate a science- and risk-based approach to method validation, requiring documented evidence of accuracy, precision, specificity, and robustness.

A robust validation protocol must be a self-validating system . This means every analytical run must include System Suitability Tests (SSTs) that act as internal controls. For 4-Amino-2-chloro-5-nitrobenzoic acid, SSTs must confirm baseline resolution between the target analyte and structurally similar synthetic precursors or degradation products, such as 2-chloro-5-nitrobenzoic acid[4]. If the SST fails, the system automatically invalidates the run, ensuring absolute trustworthiness in the data.

Comparative Analysis: Primary vs. In-House Standards

When establishing a reference standard, laboratories must choose between purchasing a certified Primary Standard or purifying an In-House (Secondary) Standard. Table 1 objectively compares these two sourcing strategies.

Table 1: Strategic Comparison of Reference Standard Sources
AttributeCertified Primary StandardIn-House Synthesized StandardCausality / Impact on Validation
Traceability Fully traceable to pharmacopeial or NIST standards.Requires extensive orthogonal validation to establish absolute purity.Primary standards reduce regulatory friction; in-house standards require robust mass balance calculations to prove equivalence.
Purity Assurance >99.5% guaranteed with a comprehensive Certificate of Analysis (CoA).Variable; highly dependent on purification methods (e.g., recrystallization, prep-HPLC).Uncharacterized impurities in secondary standards can falsely elevate or depress the assay results of downstream test samples.
Cost & Lead Time High initial procurement cost; immediate availability.Lower raw material cost; high labor and analytical time investment.Dictates project timelines during early-phase API development and scale-up.

Experimental Methodologies & Causality

As an application scientist, it is crucial to understand why specific analytical parameters are chosen. The physicochemical properties of 4-Amino-2-chloro-5-nitrobenzoic acid—specifically the presence of basic (amino), acidic (carboxyl), and strongly electron-withdrawing (nitro, chloro) groups—dictate the experimental design.

Protocol A: HPLC-UV Purity and Specificity
  • Rationale: The zwitterionic potential of the amino and carboxylic acid groups can lead to severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. A reversed-phase C18 column paired with a highly acidic mobile phase (pH ~2) ensures the carboxyl group is fully protonated (neutral) and the amino group is protonated (charged), providing a consistent ionic state for sharp chromatographic peaks. UV detection at 254 nm is selected because the nitroaromatic system provides strong absorbance, ensuring high sensitivity[3].

  • Step-by-Step Method:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program: 10% B to 90% B over 20 minutes.

    • Flow Rate & Injection: 1.0 mL/min; 10 µL injection volume.

    • Self-Validating SST: The run is only valid if the resolution ( Rs​ ) between 4-Amino-2-chloro-5-nitrobenzoic acid and its closest eluting impurity is > 2.0, and the tailing factor ( T ) is < 1.5.

Protocol B: Structural Confirmation via 1 H-NMR
  • Rationale: Due to the compound's highly crystalline and polar nature, it exhibits poor solubility in non-polar solvents like CDCl 3​ . DMSO-d 6​ is selected as the solvent to disrupt intermolecular hydrogen bonding, ensuring complete dissolution and clearly resolving the highly deshielded aromatic protons and the acidic carboxylic proton[5].

  • Step-by-Step Method:

    • Sample Preparation: Dissolve 10 mg of the standard in 0.6 mL of DMSO-d 6​ containing 0.03% v/v TMS as an internal reference.

    • Acquisition: Acquire spectra on a 400 MHz NMR Spectrometer using a standard 1D proton pulse sequence (16 scans, 2-second relaxation delay).

    • Data Interpretation: Confirm the presence of the distinct aromatic protons (typically singlets due to para-substitution relative to the functional groups) and the broad singlet of the -NH 2​ group.

Protocol C: Orthogonal Impurity Profiling (Karl Fischer & GC-FID)
  • Rationale: HPLC-UV cannot detect water or residual volatile solvents. To achieve a true "Mass Balance" purity (100% - Impurities), orthogonal techniques are required. A mid-polarity DB-624 GC column is optimal for separating volatile organic solvents (e.g., ethyl acetate, heptane) used during the synthesis of this intermediate[2].

  • Step-by-Step Method:

    • Moisture: Perform volumetric Karl Fischer titration using 100 mg of sample dissolved in anhydrous methanol.

    • Residual Solvents: Dissolve 50 mg of sample in DMF. Inject 1 µL onto a GC-FID system (DB-624 column) with a temperature program ramping from 40°C to 240°C.

Comparative Validation Data

The following table summarizes the experimental validation data comparing a commercially sourced primary standard against an unoptimized in-house synthesized batch.

Table 2: Experimental Validation Results
Analytical ParameterMethodCertified Primary StandardIn-House Standard (Pre-Validation)Acceptance Criteria (ICH Q2)
Appearance Visual InspectionLight yellow crystalline powderYellow powderConforms to structure
Chromatographic Purity HPLC-UV (254 nm)99.8%98.2% 99.0%
Structural Identity 1 H-NMR (DMSO-d 6​ )Conforms (No extraneous peaks)Conforms (Trace EtOAc at 1.17 ppm)Conforms to reference spectrum
Moisture Content Karl Fischer Titration0.15% w/w0.45% w/w 0.50% w/w
Residual Solvents GC-FID< 50 ppm1200 ppm (Ethyl Acetate)Complies with ICH Q3C limits
Assay (Mass Balance) Calculated99.6% 96.6% 98.0% - 102.0%

Data Interpretation: The in-house standard fails the mass balance assay due to elevated residual solvents and lower chromatographic purity. It requires an additional recrystallization step before it can be certified as a valid secondary reference standard.

Validation Workflow Visualization

ValidationWorkflow Start Sourcing / Synthesis 4-Amino-2-chloro-5-nitrobenzoic acid Identity Structural Identity (1H/13C NMR, LC-MS) Start->Identity Purity Purity Determination (HPLC-UV, qNMR) Start->Purity Impurity Impurity Profiling (GC for Solvents, KF for H2O) Start->Impurity Cert Certification & CoA Generation Identity->Cert Purity->Cert Impurity->Cert Lifecycle Lifecycle Management (Stability & Re-test) Cert->Lifecycle

Workflow for validating 4-Amino-2-chloro-5-nitrobenzoic acid reference standards.

Sources

Validation

A Comparative Guide to the Reactivity of Chlorinated vs. Fluorinated Nitrobenzoic Acids in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the development of pharmaceuticals and fine chemicals. Nucleophilic aromatic substitution (SNAr) stands out as a powerful transformation for forging carbon-heteroatom bonds. A critical decision in designing SNAr reactions is the choice of the leaving group on the aromatic substrate. This guide provides an in-depth, objective comparison of the reactivity of chlorinated versus fluorinated nitrobenzoic acids, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

The Decisive Role of the Halogen in SNAr Reactivity: A Counterintuitive Trend

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[1] The first and often rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The presence of strong electron-withdrawing groups, such as a nitro (NO₂) group, positioned ortho or para to the leaving group is crucial for stabilizing this intermediate and, thus, activating the ring towards nucleophilic attack.[3]

A common misconception, based on the principles of SN1 and SN2 reactions, is that the leaving group ability of halogens follows the order I > Br > Cl > F, which is correlated with the strength of the carbon-halogen bond and the stability of the corresponding halide anion.[4] However, in SNAr reactions, the opposite trend is frequently observed: F > Cl > Br > I .[5]

This inverted order of reactivity is a direct consequence of the mechanism. Since the initial nucleophilic attack is the slow step, the ability of the leaving group to depart is less critical than its influence on the electrophilicity of the carbon atom it is attached to. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect.[6] This effect polarizes the carbon-fluorine bond, creating a more significant partial positive charge on the carbon atom and making it a more attractive target for nucleophiles.[1] Consequently, the activation energy for the formation of the Meisenheimer intermediate is lowered, leading to a faster reaction rate.[7]

Quantitative Comparison: 4-Fluoro-3-nitrobenzoic Acid vs. 4-Chloro-3-nitrobenzoic Acid

To illustrate this principle, let's examine the comparative reactivity of 4-fluoro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid in their reaction with methylamine. The nitro group at the meta position relative to the carboxylic acid and ortho to the halogen leaving group effectively activates the substrate for SNAr.

SubstrateReagentSolventTemperatureReaction TimeYieldReference
4-Chloro-3-nitrobenzoic Acid40% Methylamine Solution-180-190 °C17 minutes88.3%[1]
4-Chloro-3-nitrobenzoic AcidAqueous MethylamineWaterReflux3-5 hours-[1]
4-Fluoro-3-nitrobenzoic AcidMethylamine in waterDMFRoom Temperature60 minutes100%[1]

The experimental data clearly demonstrates the superior reactivity of the fluorinated analogue. The reaction of 4-fluoro-3-nitrobenzoic acid with methylamine proceeds to completion in just one hour at room temperature, affording a quantitative yield.[1] In stark contrast, the chlorinated counterpart requires significantly harsher conditions—either high temperatures (180-190 °C) or prolonged refluxing—to achieve a lower yield.[1] This substantial difference in reactivity underscores the profound impact of the halogen's electronegativity on the rate of SNAr reactions.

Mechanistic Pathway and Experimental Workflow

The enhanced reactivity of the fluorinated substrate can be rationalized by examining the SNAr mechanism and the key factors influencing the reaction rate.

SNAr_Mechanism cluster_0 SNAr Reaction Pathway Reactants Halogenated Nitrobenzoic Acid + Nucleophile TS1 Transition State 1 Reactants->TS1 Rate-Determining Step (Nucleophilic Attack) Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Fast Step (Loss of Leaving Group) Products Substituted Product + Halide Ion TS2->Products

Caption: The addition-elimination mechanism of SNAr reactions.

The following diagram illustrates the key decision-making factors when choosing between a chlorinated and a fluorinated nitrobenzoic acid for an SNAr reaction.

Decision_Workflow Start Synthetic Goal: SNAr on Nitrobenzoic Acid Decision Desired Reaction Conditions? Start->Decision Fluorinated Mild Conditions (Room Temp, Short Time) Decision->Fluorinated Mild Chlorinated Forcing Conditions Tolerable (High Temp, Longer Time) Decision->Chlorinated Forcing Outcome_F Higher Yield Broader Substrate Scope Fluorinated->Outcome_F Outcome_Cl Potentially Lower Cost Substrate May require optimization Chlorinated->Outcome_Cl

Caption: Decision workflow for selecting a halogenated nitrobenzoic acid.

Experimental Protocols

The following are representative experimental protocols. It is crucial to note that these should be adapted based on the specific nucleophile, scale, and laboratory safety protocols.

Protocol 1: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzoic Acid with Aqueous Methylamine[1]

Objective: To synthesize 4-(methylamino)-3-nitrobenzoic acid.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Aqueous methylamine solution (e.g., 40%)

  • Water

  • Acetic acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzoic acid and the aqueous methylamine solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly add acetic acid to the cooled solution to adjust the pH to approximately 3-5. This will cause the product to precipitate.

  • Isolation: Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold water and dry to obtain 4-(methylamino)-3-nitrobenzoic acid.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile (Adapted for 4-Fluoro-3-nitrobenzoic Acid)[1]

Objective: To synthesize an N-substituted 4-amino-3-nitrobenzoic acid.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • Amine nucleophile (e.g., methylamine in water)

  • Polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-nitrobenzoic acid in DMF.

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for approximately 60 minutes. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Conclusion

For synthetic applications demanding a facile and high-yielding nucleophilic aromatic substitution on a nitrobenzoic acid scaffold, the fluorinated substrate is unequivocally the superior choice. The heightened reactivity of 4-fluoro-3-nitrobenzoic acid, driven by the potent electron-withdrawing nature of fluorine, facilitates reactions under milder conditions, often at room temperature, leading to shorter reaction times and cleaner product formation. While the chlorinated analogue remains a viable and potentially more economical starting material, its lower reactivity necessitates more forcing conditions to achieve comparable outcomes. This fundamental understanding of the comparative reactivity empowers researchers to design more efficient and robust synthetic routes for the preparation of complex, high-value molecules.

References

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. [Link]

  • Wikipedia. (2023, December 29). Nucleophilic aromatic substitution. [Link]

  • Wikipedia. (2023, November 29). Leaving group. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]

  • University of Illinois Springfield. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier Publishing Company.
  • Dam-Johansen, K., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363. [Link]

  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. [Link]

Sources

Comparative

Elemental analysis benchmarks for 4-Amino-2-chloro-5-nitrobenzoic acid

[fontname="Arial", fontsize Caption: Workflow of CHNS combustion analysis utilizing silver vanadate to scrub corrosive chlorine gas. Workflow 2: Combustion Ion Chromatography (CIC) for Chlorine CIC_Workflow Start 4-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Arial", fontsize

Caption: Workflow of CHNS combustion analysis utilizing silver vanadate to scrub corrosive chlorine gas.

Workflow 2: Combustion Ion Chromatography (CIC) for Chlorine

CIC_Workflow Start 4-Amino-2-chloro-5-nitrobenzoic acid Pyrolysis Oxidative Pyrolysis (900°C - 1050°C, Ar/O2) Start->Pyrolysis Solid Sample (1-5 mg) Absorption Aqueous Absorption (H2O2 / H2O) Pyrolysis->Absorption HCl, Cl2 gas stream IC Ion Chromatography (Anion Exchange Column) Absorption->IC Cl- (aq) Quant Suppressed Conductivity (Cl- Quantification) IC->Quant Chromatographic Separation

Caption: Combustion Ion Chromatography (CIC) pathway for precise, interference-free chlorine quantification.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, do not rely on factory defaults. Implement the following self-validating protocols.

Protocol A: High-Precision CHN Determination

Objective: Accurately quantify C, H, and N while actively suppressing Cl interference.

  • Reactor Preparation: Pack the primary combustion tube with a 20% excess of high-efficiency scrubbing reagents, specifically layering silver vanadate (AgVO₃) over the standard chromium oxide oxidation catalyst [6].

  • Matrix-Matched Calibration: Do not calibrate with standard acetanilide. Calibrate the instrument using a certified reference material containing both a halogen and a nitro group (e.g., 1-chloro-2,4-dinitrobenzene) to ensure the K-factors accurately reflect the combustion kinetics of your sample.

  • Sample Weighing: Using a microbalance, weigh exactly 2.000 – 2.500 mg of thoroughly desiccated 4-Amino-2-chloro-5-nitrobenzoic acid into a tin capsule. Causality: Tin creates an exothermic flash upon oxidation, temporarily driving the local temperature to ~1800°C, ensuring the refractory nitro-aromatic ring is completely shattered.

  • Oxygen Dosing: Increase the standard oxygen injection time by 2 seconds. Causality: Nitrobenzoic acids are oxygen-rich but structurally robust; excess O₂ prevents the formation of amorphous carbon (soot) that traps nitrogen.

  • Validation: Run a blank tin capsule every 10 samples to verify that the silver scrubber has not saturated (indicated by a creeping baseline in the Hydrogen channel).

Protocol B: Chlorine Quantification via CIC (DIN 38409-59 Compliant)

Objective: Isolate and quantify the 16.37% Cl content without matrix suppression.

  • System Suitability Test (SST): Before introducing carbon, inject 100 µL of an NH₄Cl solution (100 mg/L Cl⁻) into the sample boat. The recovery must be between 9.5 and 10.5 µg Cl⁻ to validate the absorption efficiency [1].

  • Pyrolysis Setup: Weigh 1.0 – 3.0 mg of the sample into a ceramic sample boat. Set the furnace temperature to 1000°C with an Argon carrier gas and an Oxygen combustion gas [4].

  • Absorption Chemistry: Fill the gas absorption unit with ultrapure water containing 10 ppm H₂O₂. Causality: The hydrogen peroxide ensures that any elemental Cl₂ generated during pyrolysis is fully reduced to chloride ions (Cl⁻) in solution, preventing false negatives.

  • Chromatographic Separation: Inject the absorption solution into an Ion Chromatograph equipped with a high-capacity anion-exchange column (e.g., Dionex IonPac AS18). Use a KOH gradient eluent.

  • Quantification: Measure the chloride peak via suppressed conductivity. Compare the peak area against a 5-point external calibration curve built from NIST-traceable inorganic chloride standards.

References

  • Quality Analysis Group. "Combustion ion chromatography for the analysis of halogens and sulphur." Available at:[Link]

  • Google Patents. "US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists.
  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Available at:[Link]

  • PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." Available at:[Link]

  • Intertek. "Elemental Analysis." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "An International Study Evaluating Elemental Analysis." Available at:[Link]

Safety & Regulatory Compliance

Safety

4-Amino-2-chloro-5-nitrobenzoic acid proper disposal procedures

4-Amino-2-chloro-5-nitrobenzoic Acid: Comprehensive Safety and Disposal Protocol As a Senior Application Scientist, I frequently encounter challenges in the laboratory regarding the handling and disposal of highly functi...

Author: BenchChem Technical Support Team. Date: March 2026

4-Amino-2-chloro-5-nitrobenzoic Acid: Comprehensive Safety and Disposal Protocol

As a Senior Application Scientist, I frequently encounter challenges in the laboratory regarding the handling and disposal of highly functionalized aromatic compounds. For researchers and drug development professionals, managing 4-Amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0)[1] requires a rigorous, causality-driven approach. This molecule is not just a standard organic building block; its unique combination of functional groups dictates a highly specific operational and disposal strategy to ensure both laboratory safety and environmental compliance.

Chemical Profile & Hazard Causality

To design a self-validating safety protocol, we must first understand the mechanistic causality behind the hazards of 4-Amino-2-chloro-5-nitrobenzoic acid. The molecule features four distinct functional groups attached to a benzene ring, each contributing to its overall risk profile:

  • The Chloro Group (Halogenation): The presence of a chlorine atom strictly classifies any waste containing this compound as a Halogenated Organic Compound (HOC) [2]. Under[2], halogenated wastes cannot be disposed of via standard solvent incineration. If burned at low temperatures, the chlorine radical can react to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive hydrogen chloride (HCl) gas.

  • The Nitro Group (Reactivity & Toxicity): Nitroaromatics are inherently electron-withdrawing and can become thermally unstable[3]. While stable under normal laboratory conditions, exposing concentrated nitrobenzoic acid derivatives to extreme heat, strong bases, or reducing agents can trigger rapid, exothermic decomposition, releasing toxic nitrogen oxides (NOx)[3].

  • The Amino & Carboxyl Groups (Amphoteric Nature): The simultaneous presence of a weakly basic amino group and an acidic carboxylic acid means this compound can interact unpredictably with both strong acids and strong bases, potentially leading to unwanted salt precipitation or exothermic neutralization in mixed waste carboys[4].

Quantitative Data Summary

Before initiating any workflow, verify the physical and chemical parameters of your material to ensure compatibility with your waste streams.

PropertyValue
Chemical Name 4-Amino-2-chloro-5-nitrobenzoic acid
CAS Number 82378-89-0[1]
Molecular Formula C7H5ClN2O4[1]
Molecular Weight 216.58 g/mol [5]
Waste Classification Halogenated Organic Waste[2]
Primary Hazards (GHS) Harmful if swallowed, Skin/Eye/Respiratory Irritant[6]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents[6]

Operational Safety & PPE

According to the standards set forth in [7], all operations involving halogenated nitroaromatics must be conducted within a certified chemical fume hood.

  • Hand Protection: Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately if contaminated.

  • Eye/Face Protection: Chemical splash goggles are required. If handling large quantities of dry powder, a face shield is recommended to prevent mucous membrane exposure[6].

  • Respiratory Protection: If engineering controls (fume hoods) are compromised, an N95 or P100 particulate respirator must be worn to prevent inhalation of the irritating dust[6].

Step-by-Step Methodologies: Disposal and Spill Management

The following protocols are designed as self-validating systems: each step inherently prevents the failure modes of the subsequent step.

Protocol A: Routine Waste Segregation and Disposal
  • State Determination: Identify whether the waste is a solid (unreacted powder, contaminated consumables) or a liquid (dissolved in organic solvents or aqueous buffers).

  • Segregation (Critical Step): Never mix 4-Amino-2-chloro-5-nitrobenzoic acid with non-halogenated waste streams. Mixing halogenated and non-halogenated waste drastically increases disposal costs and regulatory non-compliance risks.

  • Containment:

    • Solid Waste: Place powder and contaminated paper/plastics into a puncture-resistant, double-bagged container.

    • Liquid Waste: Store in high-density polyethylene (HDPE) or glass carboys. Ensure the cap is vented to prevent pressure buildup from potential trace decomposition[8].

  • Labeling: Affix a GHS-compliant label clearly stating: "Hazardous Waste: Halogenated Organic - Contains Nitroaromatics".

  • Final Disposal: Transfer the manifested waste to an EPA-approved hazardous waste disposal facility. The facility must utilize high-temperature incineration equipped with an alkaline scrubber to safely neutralize the resulting HCl and NOx gases[6].

Protocol B: Dry Spill Management
  • Evacuate and Assess: Secure the immediate area. Ensure the spill is isolated from incompatible chemicals (e.g., strong reducers).

  • Dust Suppression: Do not use dry sweeping, which aerosolizes the toxic powder. Instead, gently cover the spill with slightly damp paper towels to suppress dust generation[6].

  • Collection: Using non-sparking tools (e.g., a plastic scoop), carefully collect the dampened material and place it into a sealable, compatible container labeled for Halogenated Solid Waste[6].

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize residual acid, followed by a thorough water rinse. Collect all rinse water as halogenated aqueous waste[6].

Process Visualizations

To further clarify the operational logic, the following diagrams map the required workflows and chemical degradation pathways.

WasteSegregation Start 4-Amino-2-chloro-5-nitrobenzoic acid Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry material Liquid Liquid Solution (Aqueous/Organic) State->Liquid Dissolved SolidBin Halogenated Solid Waste Bin (Double-bagged, sealed) Solid->SolidBin LiquidBin Halogenated Solvent Waste (Vented cap, secondary containment) Liquid->LiquidBin Incinerator High-Temp Incineration (with Alkaline Scrubber) SolidBin->Incinerator LiquidBin->Incinerator

Caption: Operational workflow for the segregation and disposal of halogenated nitroaromatic waste.

ThermalDecomposition Compound 4-Amino-2-chloro-5-nitrobenzoic acid Heat Thermal Stress (High-Temp Incineration) Compound->Heat NOx Nitrogen Oxides (NOx) Highly Toxic Heat->NOx HCl Hydrogen Chloride (HCl) Corrosive Gas Heat->HCl Scrubber Alkaline Scrubber Treatment (Neutralization) NOx->Scrubber HCl->Scrubber Safe Safe Emission (Salts & N2/H2O) Scrubber->Safe

Caption: Mechanistic pathway of thermal decomposition requiring specialized scrubber neutralization.

References

  • BenchChem. Proper Disposal of 3-Chloro-5-nitrobenzoic Acid: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • CalPacLab. 4-Amino-2-chloro-5-nitrobenzoic acid, 96% Purity, C7H5ClN2O4, 100 mg. Retrieved from

  • Environmental Protection Agency (EPA). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from

  • Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from

  • Loba Chemie. 4-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from

  • AA Blocks. Product Index: 4-Amino-2-chloro-5-nitrobenzoic acid. Retrieved from

Sources

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